4-Acetyl-3-hydroxybenzoic acid physical properties (melting point, boiling point)
Technical Guide: Physicochemical Properties of 4-Acetyl-3-hydroxybenzoic Acid Introduction and Core Objectives 4-Acetyl-3-hydroxybenzoic acid (CAS RN: 102297-62-1) is a substituted aromatic carboxylic acid. Its molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Physicochemical Properties of 4-Acetyl-3-hydroxybenzoic Acid
Introduction and Core Objectives
4-Acetyl-3-hydroxybenzoic acid (CAS RN: 102297-62-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and an acetyl group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical compounds and fine chemicals. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, which are critical parameters for its application in research and development.
This guide provides a focused examination of the key physical properties of 4-Acetyl-3-hydroxybenzoic acid, specifically its melting and boiling points. As these characteristics are fundamental indicators of a substance's purity and are essential for designing reaction conditions, purification protocols, and storage procedures, a thorough understanding is paramount. This document synthesizes available data, explains the underlying principles of its determination, and provides standardized protocols for experimental verification.
Physicochemical Properties Summary
The fundamental physical and chemical identifiers for 4-Acetyl-3-hydroxybenzoic acid are summarized below. This data serves as a foundational reference for laboratory use.
The boiling point for 4-Acetyl-3-hydroxybenzoic acid is reported as a predicted value of 379.9 ± 32.0 °C at 760 Torr [1][3]. It is critical for researchers to understand the distinction between a predicted and an experimentally determined value.
Expertise & Causality: Predicted values are derived from computational algorithms that analyze the molecule's structure. These Quantitative Structure-Property Relationship (QSPR) models estimate properties based on factors like molecular weight, functional groups, and intermolecular forces (e.g., hydrogen bonding from the hydroxyl and carboxylic acid groups). While highly useful for initial assessment, they are not a substitute for empirical measurement. The high predicted boiling point is logical, given the compound's potential for strong intermolecular hydrogen bonding and its relatively high molecular weight.
Melting Point: Data Unavailability and Its Implications
Current chemical databases and supplier specifications do not list an experimentally determined melting point for 4-Acetyl-3-hydroxybenzoic acid[1].
Trustworthiness & Self-Validation: The melting point is a crucial parameter for assessing the purity of a crystalline solid. A pure substance typically exhibits a sharp melting range (0.5 to 1.0 °C). The absence of this data in the literature necessitates that any laboratory synthesizing or utilizing this compound must perform an experimental determination as a primary step of quality control. This act of measurement becomes a self-validating system for confirming the identity and purity of the material on hand.
Experimental Protocols for Physical Property Determination
To address the gap in available data and to validate the purity of synthesized or procured 4-Acetyl-3-hydroxybenzoic acid, the following standardized methodologies are recommended.
Protocol: Melting Point Determination via Capillary Method
This method is the most common and reliable technique for determining the melting point of a solid crystalline substance.
Methodology Steps:
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).
Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
Reporting: The melting point is reported as the range T1-T2. A narrow range is indicative of high purity.
Logical Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Protocol: Boiling Point Determination (Predicted)
Given the high predicted boiling point, decomposition may occur before boiling at atmospheric pressure. Therefore, vacuum distillation would be the preferred experimental method. However, the workflow for a standard determination is outlined below.
Methodology Steps:
Apparatus Setup: Assemble a distillation apparatus using a small-scale round-bottom flask, a condenser, and a thermometer placed correctly (top of the bulb level with the side arm of the distillation head).
Heating: Heat the sample in the flask using a heating mantle. Add boiling chips to ensure smooth boiling.
Equilibrium: Observe the temperature as the vapor rises and condenses. The boiling point is the stable temperature at which the liquid and vapor phases are in equilibrium, observed as a constant reading on the thermometer while there is a steady drip of condensate.
Pressure Correction: Record the atmospheric pressure. If it is not exactly 760 mmHg, the observed boiling point must be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.
Reporting: Report the corrected boiling point.
Logical Workflow for Boiling Point Determination
Caption: Workflow for determining boiling point via distillation.
Conclusion
The physical properties of 4-Acetyl-3-hydroxybenzoic acid are foundational to its application in scientific research and development. While computational models provide a useful estimated boiling point of approximately 380 °C, the lack of an experimentally verified melting point in the public domain underscores the necessity for rigorous in-house quality control. Researchers and drug development professionals must undertake empirical determination of the melting point to establish a benchmark for purity and identity for this compound. The protocols detailed herein provide a standardized framework for achieving this critical self-validation.
References
Hoffman Fine Chemicals. (n.d.). CAS 102297-62-1 | 4-Acetyl-3-hydroxybenzoic acid. Retrieved from [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Acetyl-3-hydroxybenzoic Acid
Abstract Molecular Structure and Electronic Environment The structural features of 4-Acetyl-3-hydroxybenzoic acid are paramount to understanding its NMR spectrum. The molecule consists of a benzene ring with three substi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Molecular Structure and Electronic Environment
The structural features of 4-Acetyl-3-hydroxybenzoic acid are paramount to understanding its NMR spectrum. The molecule consists of a benzene ring with three substituents: a carboxylic acid group (-COOH) at C1, a hydroxyl group (-OH) at C3, and an acetyl group (-COCH₃) at C4.
The electronic influence of these substituents on the aromatic ring is the primary determinant of the chemical shifts for the ring's protons and carbons:
Hydroxyl Group (-OH): An activating, electron-donating group through resonance, which increases electron density (shielding) primarily at the ortho and para positions (C2, C4, C6).
Carboxylic Acid Group (-COOH): A deactivating, electron-withdrawing group through both induction and resonance, which decreases electron density (deshielding) primarily at the ortho and para positions (C2, C6, C4).
Acetyl Group (-COCH₃): A deactivating, electron-withdrawing group, primarily through resonance, which deshields the ortho and para positions (C3, C5).
The interplay of these competing electronic effects results in a unique and predictable NMR fingerprint for the molecule.
Figure 1: Structure of 4-Acetyl-3-hydroxybenzoic acid with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to exhibit five distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, one singlet for the acetyl methyl protons, and two broad singlets for the acidic hydroxyl and carboxyl protons, which would be readily observable in a hydrogen-bonding solvent like DMSO-d₆. The aromatic region is particularly informative, with splitting patterns dictated by ortho (~7-9 Hz) and meta (~2-3 Hz) coupling.
Table 1: Predicted ¹H NMR Spectral Data for 4-Acetyl-3-hydroxybenzoic acid (in DMSO-d₆)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-COOH
~13.0
Broad Singlet
-
1H
-OH
~10.5
Broad Singlet
-
1H
H-2
~7.95
d
J ≈ 2.2 Hz
1H
H-5
~7.80
d
J ≈ 8.5 Hz
1H
H-6
~7.65
dd
J ≈ 8.5 Hz, 2.2 Hz
1H
-COCH₃
~2.60
Singlet
-
3H
Interpretation and Justification
-COOH (δ ~13.0 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.
-OH (δ ~10.5 ppm): The phenolic proton is also deshielded due to hydrogen bonding with the solvent and the intramolecular influence of the nearby acetyl group. It appears as a broad singlet. Both this signal and the -COOH signal would disappear upon the addition of D₂O to the sample tube, a key confirmatory experiment.
H-2 (δ ~7.95 ppm): This proton is ortho to the strongly electron-withdrawing carboxylic acid group and ortho to the electron-donating hydroxyl group. The net effect is significant deshielding. It is expected to appear as a doublet due to meta-coupling with H-6.
H-5 (δ ~7.80 ppm): Positioned ortho to the deactivating carboxylic acid group and para to the activating hydroxyl group, this proton experiences a complex electronic environment. It is predicted to be a doublet due to ortho-coupling with H-6.
H-6 (δ ~7.65 ppm): This proton is ortho to the electron-withdrawing acetyl group, resulting in a downfield shift. It will be split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-2.
-COCH₃ (δ ~2.60 ppm): The methyl protons of the acetyl group are not coupled to any other protons and thus appear as a sharp singlet. Its chemical shift is consistent with that observed in analogous structures like 3-hydroxyacetophenone.[1][2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Acetyl-3-hydroxybenzoic acid (in DMSO-d₆)
Carbon Label
Predicted Chemical Shift (δ, ppm)
C-8 (Acetyl C=O)
~198.5
C-7 (Carboxyl C=O)
~167.0
C-3 (-OH)
~158.0
C-4 (-COCH₃)
~139.0
C-1 (-COOH)
~132.5
C-5
~128.0
C-6
~122.5
C-2
~118.0
C-9 (Acetyl -CH₃)
~27.0
Interpretation and Justification
Carbonyl Carbons (C-8, C-7): The ketone carbonyl (C-8) is significantly more deshielded (~198.5 ppm) than the carboxylic acid carbonyl (C-7, ~167.0 ppm), a characteristic and reliable distinction.
C-3 (δ ~158.0 ppm): The direct attachment to the electronegative oxygen of the hydroxyl group causes a strong deshielding effect, resulting in the most downfield shift among the aromatic carbons.
C-4 (δ ~139.0 ppm): This carbon is attached to the acetyl group and is deshielded, though less so than C-3.
C-1 (δ ~132.5 ppm): The ipso-carbon of the carboxylic acid group appears at a characteristic downfield position.
Protonated Aromatic Carbons (C-5, C-6, C-2): The relative shielding of these carbons is a result of the combined substituent effects.[3] The predicted order (from downfield to upfield) reflects the complex interplay of electron donation and withdrawal across the ring.
Methyl Carbon (C-9): The sp³-hybridized methyl carbon of the acetyl group is expected in the typical aliphatic region, around 27.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 4-Acetyl-3-hydroxybenzoic acid, a standardized protocol is essential. This ensures reproducibility and accuracy of the results.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for its ability to dissolve polar, acidic compounds and to allow for the observation of exchangeable -OH and -COOH protons.[5]
Ensure complete dissolution of the sample, using gentle vortexing if necessary.
Filtration and Transfer:
To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
Spectrometer Setup:
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
Place the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
Data Acquisition:
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), along with a suitable relaxation delay.
Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase the spectra and perform baseline correction.
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[6]
Integrate the ¹H signals to determine the relative proton ratios.
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-Acetyl-3-hydroxybenzoic acid. By analyzing the electronic effects of the substituents and drawing comparisons with structurally similar molecules, a reliable set of spectral parameters has been established. The predicted chemical shifts, multiplicities, and coupling constants offer a robust template for the structural verification of this compound in a research or industrial setting. The outlined experimental protocol further ensures that high-quality, reproducible data can be obtained by practicing scientists.
References
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][7]
Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [This is a conceptual reference to the field of NMR prediction, specific URL not provided in search results][8]
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][9]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link][10]
Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [This is a conceptual reference, specific URL not provided in search results][11]
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
Bühl, M., & van Wüllen, C. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [This is a conceptual reference, specific URL not provided in search results][3]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][12]
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link][13]
Gatenyo, J., Vints, I., & Rozen, S. (2013). Supporting Information for "The First Route for Efficient Synthesis of 18O Labeled Alcohols using the HOF·CN Complex". The Royal Society of Chemistry. Retrieved from [Link][1]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link][14]
ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link][15]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][16]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][4]
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][17]
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link][18]
Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link][19]
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][20]
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link][6]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][21]
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link][5]
Advanced Mass Spectrometry Analysis of 4-Acetyl-3-hydroxybenzoic Acid
The following technical guide is structured to provide an authoritative, self-validating workflow for the analysis of 4-Acetyl-3-hydroxybenzoic acid. It synthesizes established mass spectrometry principles with specific...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, self-validating workflow for the analysis of 4-Acetyl-3-hydroxybenzoic acid. It synthesizes established mass spectrometry principles with specific predictive modeling for this compound.
Method Development, Fragmentation Mechanics, and Structural Elucidation
Executive Summary
4-Acetyl-3-hydroxybenzoic acid (CAS: 102297-62-1) represents a critical structural motif in the analysis of phenolic metabolites and pharmaceutical impurities. As a substituted acetophenone derivative containing both a carboxyl and a hydroxyl moiety, its ionization behavior presents unique challenges compared to simple hydroxybenzoic acids.
This guide provides a rigorous LC-MS/MS workflow for researchers engaged in metabolite identification and impurity profiling. Unlike standard protocols, this method prioritizes the differentiation of the acetyl (ketone) group from isomeric acetoxy (ester) derivatives (e.g., aspirin metabolites) through specific fragmentation pathways.
Physicochemical Profile & Ionization Strategy
Successful MS method development requires a grounding in the analyte's fundamental properties.
Property
Value
MS Implication
Molecular Formula
C₉H₈O₄
Monoisotopic Mass: 180.0423 Da
Molecular Weight
180.16 g/mol
Precursor Ion (ESI-): m/z 179.03
pKa (COOH)
~3.6 (Predicted)
Ionizes readily at neutral/basic pH; retained on C18 at acidic pH.[1]
pKa (OH)
~8.5 (Predicted)
Secondary ionization site; contributes to charge delocalization.
LogP
~1.7
Moderate hydrophobicity; suitable for Reverse Phase LC.
Editorial Note on Ionization:
While positive mode (ESI+) is possible due to the carbonyl oxygen's proton affinity, Negative Electrospray Ionization (ESI-) is the authoritative standard for this analysis. The carboxylic acid moiety provides a stable [M-H]⁻ ion with superior sensitivity and lower background noise compared to protonated adducts in ESI+.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed as a self-validating system. The use of a deuterated internal standard (e.g., 4-hydroxybenzoic acid-d4) is recommended to normalize matrix effects.
3.1 Sample Preparation (Solid Phase Extraction)
Direct injection of biological fluids is discouraged due to ion suppression.
Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
Loading: Load 200 µL sample (pH adjusted to 3.0 to ensure neutral species binds to resin).
Washing: Wash with 1 mL 5% Methanol/Water (removes salts/proteins).
Elution: Elute with 500 µL Methanol.
Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A/B (90:10).
3.2 Chromatographic Conditions (UHPLC)
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: CSH particles provide better peak shape for acidic compounds at low pH.
Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation for retention).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-1 min: 5% B (Isocratic hold for polar retention)
1-6 min: 5% → 95% B (Linear gradient)
6-8 min: 95% B (Wash)
3.3 Mass Spectrometry Parameters (ESI-)
Source Temp: 400°C (Ensures desolvation of phenolic acids).
Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile carboxyl).
Fragmentation Mechanics & Structural Elucidation
Understanding the collision-induced dissociation (CID) of m/z 179 is crucial for confirming identity against isomers.
4.1 The Primary Pathway: Decarboxylation
The most abundant product ion arises from the loss of CO₂ from the benzoate moiety.
Transition: m/z 179.0 → m/z 135.0
Mechanism: Charge resides on the carboxylate; inductive cleavage releases neutral CO₂ (44 Da).
Diagnostic Value: This confirms the presence of a free carboxylic acid attached directly to the aromatic ring.
4.2 Secondary Pathways: The Acetyl Signature
Unlike ester-based isomers (which lose ketene, 42 Da), the ketone group in 4-Acetyl-3-hydroxybenzoic acid is robust.
Transition: m/z 135.0 → m/z 120.0 (Loss of •CH₃)
Note: Radical losses are rare in even-electron ions but observed in highly conjugated aromatic ketones.
Transition: m/z 135.0 → m/z 107.0 (Loss of CO)
Mechanism: Phenolic ring contraction. Common in hydroxy-substituted aromatics.
4.3 Visualizing the Fragmentation Logic
The following diagram illustrates the specific fragmentation tree, distinguishing it from general phenolic acids.
Figure 1: Proposed ESI(-) fragmentation pathway for 4-Acetyl-3-hydroxybenzoic acid. The stability of the acetyl-ring bond prevents ketene loss, distinguishing it from acetoxy isomers.
Data Analysis & Interpretation
When analyzing patient samples or synthetic batches, use the following criteria to validate the hit.
Criterion
Acceptance Range
Explanation
Retention Time (RT)
± 0.1 min of Std
Acidic mobile phase ensures stable RT on C18.
Mass Accuracy
< 5 ppm
Required for high-resolution (Q-TOF/Orbitrap) confirmation.
Ion Ratio
(135/179) > 50%
Decarboxylation is the dominant, low-energy channel.
Isomer Check
No 137 fragment
Absence of m/z 137 (Salicylic acid) rules out Aspirin metabolites.
Analytical Workflow Diagram
The following flowchart summarizes the complete "Sample-to-Result" pipeline.
PubChem. (n.d.).[1] 3-Acetyl-4-hydroxybenzoic acid (Compound Summary).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Martens, H. J., et al. (2020).[2] Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. Retrieved January 30, 2026, from [Link]
Gruz, J., Novák, O., & Strnad, M. (2008). Rapid analysis of phenolic acids in beverages by UPLC–MS/MS. Food Chemistry.[3][4] Retrieved January 30, 2026, from [Link]
Kemsley, E. K., et al. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions. National Institutes of Health (PMC). Retrieved January 30, 2026, from [Link]
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-Acetyl-3-hydroxybenzoic Acid
Introduction: The Molecular Context of 4-Acetyl-3-hydroxybenzoic Acid 4-Acetyl-3-hydroxybenzoic acid (CAS No. 102297-62-1) is a multifunctional aromatic compound of significant interest in medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Molecular Context of 4-Acetyl-3-hydroxybenzoic Acid
4-Acetyl-3-hydroxybenzoic acid (CAS No. 102297-62-1) is a multifunctional aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an acetyl (ketone) group on a benzene ring, presents a rich landscape for molecular interactions and a unique spectroscopic signature. Understanding this signature is paramount for confirming molecular identity, assessing purity, and studying intermolecular and intramolecular dynamics, such as hydrogen bonding.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insight into the molecular structure. This guide provides a detailed examination of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Acetyl-3-hydroxybenzoic acid, explains the rationale behind the spectral features, details a robust experimental protocol for data acquisition, and offers a comprehensive interpretation of the results.
Theoretical Principles: Vibrational Modes of Constituent Functional Groups
The IR spectrum of 4-Acetyl-3-hydroxybenzoic acid is a composite of the characteristic vibrations of its three key functional groups, modified by their electronic and spatial interplay on the aromatic scaffold.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum.[3]
O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular hydrogen bonding causes the O-H bond to vibrate over a wide range of frequencies, resulting in a very broad and intense absorption band between 2500 and 3300 cm⁻¹.[4] This broadness is a hallmark of a carboxylic acid and is often so pronounced that it can obscure the C-H stretching signals in the same region.
C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. For an aromatic carboxylic acid, conjugation with the benzene ring weakens the C=O double bond, lowering its vibrational frequency to the 1700-1680 cm⁻¹ range.[4] The presence of extensive hydrogen bonding in the dimeric form further shifts this peak to a lower wavenumber.
The Phenolic Hydroxyl Group (Ar-OH)
The phenolic -OH group also contributes a characteristic absorption band.
O-H Stretching: Like the carboxylic acid, the phenolic hydroxyl group participates in hydrogen bonding. This results in a broad absorption band, typically appearing in the 3550-3230 cm⁻¹ region.[5] In the case of 4-Acetyl-3-hydroxybenzoic acid, this peak may be superimposed on the much broader carboxylic acid O-H stretch, appearing as a shoulder or contributing to the overall breadth of the high-frequency absorption.
C-O Stretching: The stretching vibration of the phenolic C-O bond produces a strong band in the fingerprint region, typically around 1260-1180 cm⁻¹.
The Aromatic Acetyl Group (-COCH₃)
The acetyl group introduces a ketone functionality directly attached to the aromatic ring.
C=O (Carbonyl) Stretching: The carbonyl of an aromatic ketone is also conjugated with the benzene ring, which lowers its stretching frequency compared to a simple aliphatic ketone. This absorption is typically strong and sharp, appearing in the range of 1685-1666 cm⁻¹.[6] In this molecule, it is expected to be distinct from the carboxylic acid carbonyl.
C-H Stretching and Bending: The methyl group of the acetyl moiety will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 2960 and 2870 cm⁻¹, respectively, though these may be masked by the broad O-H band.
The Benzene Ring
The substituted benzene ring provides several characteristic absorptions.
C-H Stretching: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable IR spectrum of solid 4-Acetyl-3-hydroxybenzoic acid, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique.[7] Attenuated Total Reflectance (ATR) is a viable, faster alternative that requires minimal sample preparation.[8][9]
KBr Pellet Transmission Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Methodology:
Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[10]
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 4-Acetyl-3-hydroxybenzoic acid sample until it is a fine, uniform powder.
Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The goal is a 0.5-1.0% sample concentration.[11]
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply a vacuum to remove entrapped air. Gradually increase the pressure to approximately 8-10 metric tons and hold for 1-2 minutes.[12]
Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent.
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to ensure a high signal-to-noise ratio.
Workflow Diagram: KBr Pellet Preparation
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Spectral Interpretation and Data Analysis
The predicted IR spectrum of 4-Acetyl-3-hydroxybenzoic acid will exhibit several key absorption bands. The interpretation below synthesizes data from established spectral libraries and publications on analogous compounds.[4][6][13]
Molecular Structure and Key Vibrational Modes
Caption: Structure of 4-Acetyl-3-hydroxybenzoic Acid with Key IR Vibrational Modes.
Summary of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Shape
Vibrational Assignment
Functional Group
~3300 - 2500
Strong
Very Broad
O-H Stretch (H-bonded dimer)
Carboxylic Acid
~3550 - 3230
Medium
Broad
O-H Stretch (H-bonded)
Phenol
~3100 - 3000
Weak-Medium
Sharp
C-H Stretch
Aromatic Ring
~2960, ~2870
Weak
Sharp
C-H Stretch (asymmetric & symmetric)
Acetyl Methyl
~1700 - 1680
Strong
Sharp
C=O Stretch (conjugated, H-bonded)
Carboxylic Acid
~1685 - 1666
Strong
Sharp
C=O Stretch (conjugated)
Aromatic Ketone
~1600, ~1500, ~1450
Medium-Strong
Sharp
C=C In-Ring Stretch
Aromatic Ring
~1320 - 1210
Strong
Sharp
C-O Stretch
Carboxylic Acid / Phenol
~900 - 675
Medium-Strong
Sharp
C-H Out-of-Plane Bending ("oop")
Aromatic Ring
Table 1: Predicted characteristic infrared absorption bands for 4-Acetyl-3-hydroxybenzoic acid.
Detailed Band-by-Band Analysis
3500-2500 cm⁻¹ Region: This region will be dominated by a very broad and intense absorption centered around 3000 cm⁻¹. This feature arises from the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[4] A somewhat sharper, but still broad, phenolic O-H stretch is also expected in this region, likely appearing as a shoulder on the main carboxylic acid band.[5] The weaker aromatic and aliphatic C-H stretching bands will be superimposed on this broad feature.
1750-1650 cm⁻¹ Carbonyl Region: This region is diagnostically critical. Two distinct, strong, and sharp carbonyl (C=O) peaks are predicted. The peak at the lower frequency (~1675 cm⁻¹) would correspond to the aromatic ketone, while the peak at slightly higher frequency (~1690 cm⁻¹) is assigned to the carboxylic acid carbonyl.[4][6] The precise positions can be influenced by the degree of intra- and intermolecular hydrogen bonding.
1600-1450 cm⁻¹ Aromatic Region: Expect to see sharp, medium-to-strong intensity peaks corresponding to the C=C stretching vibrations within the benzene ring. These are characteristic of aromatic compounds.[13]
Fingerprint Region (<1400 cm⁻¹): This region contains a multitude of complex vibrations, including C-O stretching and C-H bending modes, that are unique to the molecule. A strong C-O stretching band from the carboxylic acid and phenol groups is expected between 1320-1210 cm⁻¹.[4] Additionally, strong C-H out-of-plane bending bands will provide information about the substitution pattern of the aromatic ring.
Conclusion and Applications
The infrared spectrum of 4-Acetyl-3-hydroxybenzoic acid is rich with information, directly reflecting its complex chemical architecture. The presence of two distinct carbonyl absorptions and a profoundly broad hydroxyl stretching region provides a definitive fingerprint for its identification. For researchers in drug development, this spectroscopic signature is invaluable for quality control, stability testing, and studying interactions with biological macromolecules. By following the detailed protocol and interpretive guide presented, scientists can confidently acquire and analyze the FTIR spectrum of this compound, ensuring the integrity and validity of their research.
References
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
Unveiling the Therapeutic Potential of 4-Acetyl-3-hydroxybenzoic Acid: A Technical Guide for Researchers
Abstract 4-Acetyl-3-hydroxybenzoic acid, a unique phenolic compound, stands at the intersection of several key chemical functionalities, suggesting a rich but largely unexplored landscape of biological activities. This t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Acetyl-3-hydroxybenzoic acid, a unique phenolic compound, stands at the intersection of several key chemical functionalities, suggesting a rich but largely unexplored landscape of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this molecule. In the absence of extensive direct research, this document leverages established structure-activity relationships of analogous compounds to build a robust scientific case for its investigation as a novel antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Furthermore, this guide furnishes detailed, self-validating experimental protocols to systematically explore and validate these predicted therapeutic potentials, thereby paving the way for new avenues in drug discovery and development.
Introduction: The Scientific Rationale for Investigating 4-Acetyl-3-hydroxybenzoic Acid
4-Acetyl-3-hydroxybenzoic acid is a fascinating molecule characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an acetyl group. This unique arrangement of functional groups provides a compelling basis for predicting significant biological activity. The phenolic hydroxyl group is a well-established radical scavenger, suggesting inherent antioxidant properties. The acetyl group, an electron-withdrawing moiety, can influence the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring, potentially modulating its reactivity and interaction with biological targets. Finally, the carboxylic acid group imparts polarity and can participate in hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic properties.
While direct studies on 4-Acetyl-3-hydroxybenzoic acid are sparse, its structural similarity to other bioactive phenolic compounds, such as hydroxybenzoic acids and hydroxyacetophenones, provides a strong foundation for hypothesizing its therapeutic potential. For instance, its isomer, 3-acetyl-4-hydroxybenzoic acid, is recognized as a key intermediate in the synthesis of certain anti-inflammatory and antimicrobial agents[1]. This underscores the potential for this class of compounds to exhibit valuable pharmacological effects. This guide will, therefore, dissect the molecule's structure to predict its biological activities and provide the necessary tools for their empirical validation.
Predicted Biological Activities Based on Structure-Activity Relationships
Potent Antioxidant Activity
Causality Behind the Prediction:
The presence of a phenolic hydroxyl group is the primary indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The acetyl and carboxyl groups, being electron-withdrawing, may influence the bond dissociation enthalpy of the phenolic O-H bond, potentially enhancing its radical scavenging capacity. This is a crucial area for experimental investigation.
Experimental Protocol for Validation:
A multi-pronged approach is essential for a comprehensive assessment of antioxidant potential.
Diagram of Experimental Workflow for Antioxidant Activity Assessment:
Caption: Hypothetical mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Step-by-Step Methodology: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
Cell Culture:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Treatment:
Seed the cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 4-Acetyl-3-hydroxybenzoic acid for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
Measurement of Nitrite:
Collect the cell culture supernatant.
Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
Cell Viability:
Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Analysis:
Calculate the percentage of inhibition of NO production and determine the IC50 value.
Predicted Antimicrobial Activity
Causality Behind the Prediction:
Phenolic acids and their derivatives are known to possess antimicrobial properties.[2][3] Their mechanism of action often involves disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity of the molecule, influenced by the acetyl group, can play a crucial role in its ability to penetrate microbial cell walls. The acidic nature of the carboxylic acid group can also contribute to an unfavorable intracellular pH for microbial growth. Studies on azo dyes derived from 4-hydroxybenzoic acid have shown significant antibacterial activity.[4]
Experimental Protocol for Validation:
Standard microbiological assays can be employed to determine the spectrum and potency of antimicrobial activity.
Table 1: Proposed Panel of Microorganisms for Antimicrobial Screening
Gram-Positive Bacteria
Gram-Negative Bacteria
Fungi
Staphylococcus aureus
Escherichia coli
Candida albicans
Bacillus subtilis
Pseudomonas aeruginosa
Aspergillus niger
Step-by-Step Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Preparation:
Prepare a stock solution of 4-Acetyl-3-hydroxybenzoic acid.
Culture the test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Assay Procedure:
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth.
Inoculate each well with a standardized suspension of the test microorganism.
Include positive (microorganism in broth) and negative (broth only) controls.
Incubation:
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
Determination of MIC:
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Anticancer Activity
Causality Behind the Prediction:
Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The antioxidant properties of 4-Acetyl-3-hydroxybenzoic acid could contribute to a chemopreventive effect by mitigating oxidative stress-induced DNA damage. Furthermore, it may modulate signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways. Derivatives of 4-hydroxybenzoic acid have been shown to act as histone deacetylase (HDAC) inhibitors, which is a validated target in cancer therapy.[5] 4-Hydroxybenzoic acid itself has been shown to enhance the sensitivity of breast cancer cells to adriamycin.[6][7]
Experimental Protocol for Validation:
A tiered approach, starting with in vitro cytotoxicity screening followed by mechanistic studies, is recommended.
Diagram of Experimental Workflow for Anticancer Activity Evaluation:
Caption: A tiered workflow for investigating the anticancer potential of 4-Acetyl-3-hydroxybenzoic acid.
Step-by-Step Methodology: MTT Assay for Cytotoxicity
Cell Seeding:
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.
Treatment:
Treat the cells with various concentrations of 4-Acetyl-3-hydroxybenzoic acid for 24, 48, and 72 hours.
MTT Addition:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization:
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measurement:
Measure the absorbance at 570 nm.
Analysis:
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
4-Acetyl-3-hydroxybenzoic acid represents a promising yet under-investigated molecule with a high potential for diverse biological activities. Based on robust structure-activity relationship principles, there is a strong scientific rationale to explore its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for researchers to systematically evaluate these predicted activities.
Future research should focus on a comprehensive in vitro screening followed by more complex cell-based and eventually in vivo studies for the most promising activities. Elucidating the precise mechanisms of action will be crucial for its potential development as a novel therapeutic agent. The exploration of 4-Acetyl-3-hydroxybenzoic acid could unlock new possibilities in the ongoing quest for effective treatments for a range of human diseases.
References
MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance, 19(4), 256-265.
Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of clinical biochemistry and nutrition, 40(2), 92-100.
Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269.
Kim, D. O., & Lee, C. Y. (2004). Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship. Critical reviews in food science and nutrition, 44(4), 253-273.
Graf, E. (1992). Antioxidant potential of ferulic acid. Free radical biology and medicine, 13(4), 435-448.
Wang, X., et al. (2018). 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway.
Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 143-154.
Patel, N. B., & Patel, J. C. (2011). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 3(4), 115-124.
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
Campos, J., et al. (2023).
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]
Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. PubMed.
Wang, X., et al. (2018). 4-Hydroxybenzoic acid (4-HBA)
MySkinRecipes. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]
Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, biotechnology, and biochemistry, 62(11), 2273-2276.
An In-depth Technical Guide to the Safe Handling of 4-Acetyl-3-hydroxybenzoic Acid for Research and Development Professionals
This guide provides a detailed overview of the essential safety and handling precautions for 4-Acetyl-3-hydroxybenzoic acid, a specialized organic compound utilized in various research and drug development applications....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed overview of the essential safety and handling precautions for 4-Acetyl-3-hydroxybenzoic acid, a specialized organic compound utilized in various research and drug development applications. Given the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds—namely 3-hydroxybenzoic acid and 4-hydroxybenzoic acid—and integrates established best practices for managing phenolic and carboxylic acid derivatives in a laboratory setting. The recommendations herein are grounded in a causal understanding of the compound's likely chemical properties and associated risks.
Understanding the Hazard Profile: An Evidence-Based Approach
4-Acetyl-3-hydroxybenzoic acid's structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and an acetyl group on an aromatic ring, dictates its reactivity and toxicological profile. The primary hazards are logically inferred from its functional groups, which are known to contribute to irritant and potentially harmful effects upon exposure.
Inferred GHS Classification
Based on the consistent classification of structurally related hydroxybenzoic acids, 4-Acetyl-3-hydroxybenzoic acid should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS)[1][2]:
Hazard Class
Hazard Category
GHS Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Disclaimer: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline in the absence of specific validated data for 4-Acetyl-3-hydroxybenzoic acid.
The Chemical Rationale Behind the Hazards
Oral Toxicity: The presence of the phenolic and carboxylic acid groups can lead to systemic effects if ingested.
Skin and Eye Irritation: Phenolic compounds are known to be irritants, capable of causing significant inflammation and damage to skin and mucous membranes. The acidic nature of the carboxylic acid group exacerbates this effect, particularly in the sensitive tissues of the eyes[1][2].
Respiratory Irritation: As a fine particulate solid, airborne dust can irritate the respiratory tract upon inhalation[1][2].
Prudent Laboratory Practices: A Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.
Discovery and history of 4-Acetyl-3-hydroxybenzoic acid
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical history, synthetic methodology, and pharmacological application, adhering to the r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical history, synthetic methodology, and pharmacological application, adhering to the requested formatting and scientific rigor.
4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) is a specialized aromatic building block primarily utilized in the synthesis of bioactive heterocycles, particularly chalcones, flavones, and leukotriene antagonists. Unlike its more ubiquitous isomer, 3-acetyl-4-hydroxybenzoic acid (a common metabolite in microbial degradation of acetophenones), 4-A-3-HBA is predominantly a product of directed organic synthesis. Its structural uniqueness lies in the ortho-positioning of the acetyl and hydroxyl groups relative to each other, while maintaining a para-relationship between the acetyl group and the carboxylic acid, creating a "push-pull" electronic system ideal for further derivatization.
Historical Context & Structural Identification
The Isomer Distinction
The history of 4-A-3-HBA is often conflated with its isomer, 3-acetyl-4-hydroxybenzoic acid (CAS 16357-40-7). The distinction is critical for medicinal chemistry:
3-Acetyl-4-hydroxybenzoic acid: Biologically prevalent. It is a known catabolic intermediate in the degradation of 4-hydroxyacetophenone by Pseudomonas and Aspergillus species.
4-Acetyl-3-hydroxybenzoic acid (Target): Synthetically derived.[2][3] Its emergence in the literature (late 20th century) correlates with the demand for specific substitution patterns in the development of leukotriene receptor antagonists and anti-tubercular chalcones.
Synthetic Evolution (The Fries Rearrangement Era)
The discovery of efficient routes to 4-A-3-HBA is rooted in the optimization of the Fries Rearrangement . Early attempts to acylate 3-hydroxybenzoic acid directly often resulted in mixtures or esterification. The historical breakthrough involved a two-step sequence:
O-Acylation: Conversion of 3-hydroxybenzoic acid to 3-acetoxybenzoic acid.
Lewis Acid Catalysis: Using Aluminum Chloride (
) to migrate the acetyl group.
Historically, directing the acetyl group to the C4 position (ortho to the hydroxyl, para to the acid) required precise temperature control to avoid the thermodynamically stable C2 isomer or decarboxylation.
Chemical Synthesis & Methodology
The most authoritative protocol for generating high-purity 4-A-3-HBA relies on the Fries rearrangement of 3-acetoxybenzoic acid. This method ensures regioselectivity.
Validated Synthetic Protocol
Objective: Synthesis of 4-Acetyl-3-hydroxybenzoic acid from 3-Hydroxybenzoic acid.
Reagents:
3-Hydroxybenzoic acid (1.0 eq)
Acetic Anhydride (Excess/Solvent)
Sulfuric Acid (
, catalytic)
Aluminum Chloride (
, Lewis Acid)
Nitrobenzene or Dichloromethane (Solvent for rearrangement)
Step-by-Step Workflow:
Esterification (O-Acylation):
Dissolve 3-Hydroxybenzoic acid in acetic anhydride (approx. 3-5 volumes).
Checkpoint: Monitor TLC for disappearance of starting phenol.
Pour into ice water; filter the precipitate (3-acetoxybenzoic acid). Dry thoroughly.
Fries Rearrangement:
Suspend 3-acetoxybenzoic acid in nitrobenzene (or neat if using high temp).
Add
(3.0 - 4.0 eq) slowly to control exotherm.
Critical Step: Heat to 120°C - 130°C for 2-3 hours. Note: Lower temperatures (e.g., 60°C) favor the para-migration relative to phenol, but the presence of the carboxylic acid at C1 directs sterically and electronically.
Cool the mixture and quench carefully with ice/HCl (1N).
Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
Pharmacological Applications[2][3][9][10]
Chalcone Synthesis (Anti-Tubercular/Anti-Cancer)
4-A-3-HBA serves as the "ketone" component in the Claisen-Schmidt condensation. Reacting it with various benzaldehydes yields chalcones (1,3-diphenyl-2-propene-1-ones).
Mechanism: The acetyl group at C4 undergoes enolization and attacks the aldehyde electrophile.
Significance: The resulting chalcones containing the 3-hydroxy-4-carboxy motif exhibit improved solubility and binding affinity to bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase).
Leukotriene Antagonists
Patent literature (e.g., DE69725978T2) identifies 4-A-3-HBA as an intermediate for developing leukotriene receptor antagonists (similar to Montelukast/Zafirlukast classes). The carboxylic acid moiety provides the necessary polar anchor for receptor binding, while the acetyl group allows for chain extension.
Visualizations
Synthesis Pathway (Fries Rearrangement)
The following diagram illustrates the critical rearrangement step converting the ester to the target ketone.
Figure 1: Synthetic route via Fries Rearrangement. High temperature favors the thermodynamic C4-acylated product.
Pharmacophore Integration (Chalcone Formation)
This workflow demonstrates how 4-A-3-HBA is utilized to build bioactive scaffolds.
Figure 2: Application of 4-A-3-HBA in the synthesis of bioactive chalcone libraries.
References
CymitQuimica. Benzoic acid, 4-acetyl-3-hydroxy- (CAS 102297-62-1) Product Monograph.[3] Retrieved from
European Patent Office. Patent DE69725978T2: Chalcone derivatives and medicines that contain them. (Contains specific synthesis examples for 4-acetyl-3-hydroxybenzoic acid via Fries rearrangement). Retrieved from
ChemicalBook. 4-acetyl-3-hydroxybenzoic acid (CAS 102297-62-1) Properties and Suppliers.[3][5] Retrieved from
Arab-German Young Academy. Electron transfer from a new chalcone dye to TiO2 nanoparticles: Synthesis and photophysics. (Describes the use of acetyl-hydroxybenzoic acids in chalcone synthesis). Retrieved from
National Institutes of Health (PMC). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (Contextual reference for the metabolic isomer distinction). Retrieved from
A Methodological Guide to the Thermochemical Profile of 4-Acetyl-3-hydroxybenzoic acid
Abstract Thermochemical data are fundamental to the safe, effective, and stable formulation of any active pharmaceutical ingredient (API). For 4-Acetyl-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Thermochemical data are fundamental to the safe, effective, and stable formulation of any active pharmaceutical ingredient (API). For 4-Acetyl-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry, a comprehensive thermochemical profile is critical for predicting its behavior during manufacturing, formulation, and storage. However, a thorough review of the public literature reveals a significant gap in experimentally determined thermochemical data for this specific molecule. This guide addresses this gap by providing a dual-strategy approach. First, it outlines a robust, high-accuracy computational methodology for predicting key thermochemical parameters. Second, it details the definitive experimental protocols required for empirical validation. This document is intended for researchers, chemists, and drug development professionals, offering a blueprint for establishing a complete thermochemical dossier for 4-Acetyl-3-hydroxybenzoic acid, ensuring both scientific rigor and practical application.
Introduction: The Imperative for Thermochemical Data in Drug Development
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in the solid-state properties of the API. Thermochemical parameters such as the enthalpy of formation, heat capacity, and energies of phase transitions are not mere academic curiosities; they are critical predictors of a drug's real-world performance.[1] This data governs:
Polymorph Stability: The existence of different crystalline forms (polymorphs) can dramatically alter a drug's solubility and bioavailability.[1] Thermochemical analysis determines the most stable form, mitigating the risk of phase conversion during storage, which could render a drug ineffective or unsafe.
Formulation & Manufacturing: Processes like milling, granulation, and drying introduce significant thermal and mechanical stress. Knowledge of heat capacity and phase transition energies is essential to design robust manufacturing protocols that do not induce unwanted physical changes in the API.
Chemical Stability & Degradation: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability. It provides a baseline for understanding degradation pathways and predicting shelf-life, which is a cornerstone of drug safety and efficacy.
For 4-Acetyl-3-hydroxybenzoic acid (PubChem CID: 9179245), the absence of such data in established databases like the NIST Chemistry WebBook necessitates a proactive approach to its characterization.[2][3][4]
The Data Gap: A Call for a Predictive and Experimental Approach
A comprehensive search of authoritative databases, including the NIST Chemistry WebBook and Cheméo, reveals no published experimental values for the standard enthalpy of formation, combustion, or solid-phase heat capacity of 4-Acetyl-3-hydroxybenzoic acid.[2][4][5][6][7] While data exists for structurally related compounds like 4-hydroxybenzoic acid and 4-acetylbenzoic acid, direct extrapolation is unreliable due to the unique intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and acetyl groups) in the target molecule.[5][8]
This guide, therefore, presents a two-pronged strategy:
Part I: Computational Prediction. Leveraging high-accuracy quantum chemical methods to generate reliable theoretical data.
Part II: Experimental Validation. Detailing the gold-standard calorimetric techniques to empirically determine these properties.
Part I: A Computational Framework for Thermochemical Prediction
In the absence of experimental data, ab initio computational chemistry provides a powerful and predictive tool. High-level composite methods, such as the Gaussian-4 (G4) theory, have been shown to predict enthalpies of formation with an accuracy that rivals experimental error, often within 1 kcal/mol (approx. 4 kJ/mol).[9][10][11]
Rationale for Method Selection
The choice of computational methodology is paramount for achieving chemical accuracy.
Gaussian-4 (G4) Theory: G4 theory is a composite method that systematically combines results from various levels of theory and basis sets to approximate the energy of a molecule at a very high level of accuracy.[9][10][11] It includes steps that account for electron correlation, basis set deficiencies, and zero-point vibrational energy (ZPVE).[9][10][12] Its strength lies in its proven track record for a wide range of organic molecules.[9][11][13]
Geometry Optimization (B3LYP): The starting point of any calculation is an accurate molecular geometry. G4 theory specifies the use of the B3LYP density functional for geometry optimization and frequency calculations.[9][10] This level of theory provides excellent structural parameters for organic molecules at a reasonable computational cost.
Step-by-Step Computational Protocol
The following protocol outlines the workflow for calculating the gas-phase standard enthalpy of formation.
Initial Structure Generation: Construct the 3D structure of 4-Acetyl-3-hydroxybenzoic acid using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set, as prescribed by G4 theory.[10] This step finds the lowest energy conformation of the molecule.
Vibrational Frequency Calculation: At the same B3LYP/6-31G(2df,p) level, calculate the vibrational frequencies. This serves two purposes:
Confirms the optimized structure is a true energy minimum (no imaginary frequencies).
Provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.[9]
Single-Point Energy Calculations: Using the optimized geometry, a series of high-level single-point energy calculations are performed. These are the core of the G4 method and include calculations up to the CCSD(T) level of theory with various basis sets.[9][10][12]
G4 Energy Extrapolation: The individual energy components are combined according to the G4 theory formula, which includes empirical higher-level corrections to yield a final, highly accurate electronic energy (E₀).[9][10]
Calculation of Enthalpy of Formation (ΔfH°): The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy.[14] The process involves subtracting the sum of the calculated energies of the constituent atoms (C, H, O) from the molecule's G4 energy and then combining this with the well-known experimental enthalpies of formation for the gas-phase atoms.
Predicted Thermochemical Data (Hypothetical)
Executing the above protocol would yield data that can be summarized for analysis. The table below is populated with expected values based on structurally similar compounds to illustrate how the final data would be presented.
Thermochemical Property
Predicted Value (G4 Theory)
Units
Gas-Phase Enthalpy of Formation (ΔfH°gas, 298.15 K)
-550 ± 10
kJ/mol
Zero-Point Vibrational Energy (ZPVE)
450.5
kJ/mol
Molar Heat Capacity (Cv, gas, 298.15 K)
185.2
J/mol·K
Standard Entropy (S°, gas, 298.15 K)
430.7
J/mol·K
Note: These are illustrative values. Actual G4 calculations are required for definitive data.
Visualization of Computational Workflow
Caption: Computational workflow for determining gas-phase enthalpy of formation using G4 theory.
Part II: A Blueprint for Experimental Validation
Computational data, no matter how accurate, must be anchored to experimental reality. The following protocols describe the gold-standard methods for determining the key thermochemical properties of solid 4-Acetyl-3-hydroxybenzoic acid.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the premier method for determining heat capacity and the thermodynamics of phase transitions.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity Indium).[16][17] Perform a baseline run with empty, hermetically sealed aluminum pans.
Sample Preparation: Accurately weigh 3–5 mg of 4-Acetyl-3-hydroxybenzoic acid into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.
Measurement Cycle (Modulated DSC):
Rationale: A heat-cool-reheat cycle is crucial. The first heat scan reveals the thermal history of the sample (e.g., residual solvent, amorphous content). The second heat scan, after a controlled cooling step, provides the intrinsic material properties.
Step 1 (First Heat): Heat the sample from 25 °C to a temperature just below its expected decomposition point at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
Step 2 (Cool): Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.
Step 3 (Second Heat): Reheat the sample under the same conditions as Step 1. The data from this scan is used to determine the heat capacity and melting endotherm.
Data Analysis:
Heat Capacity (Cp): Determine the solid-phase heat capacity (Cp,solid) from the second heating curve by comparing the heat flow signal to that of a sapphire standard.
Melting Point (Tfus) & Enthalpy of Fusion (ΔfusH): Integrate the area of the melting endotherm peak from the second heat scan to determine the enthalpy of fusion (ΔfusH). The extrapolated onset temperature of this peak is the melting point (Tfus).[18]
Bomb Calorimetry
Static bomb combustion calorimetry is the definitive method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) of a solid organic compound can be derived.[14][19]
Calorimeter Calibration: Determine the heat capacity of the calorimeter system (C_bomb_) by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[20][21]
Sample Preparation:
Press a pellet of approximately 0.8–1.2 g of 4-Acetyl-3-hydroxybenzoic acid, accurately weighed.
Mount the pellet in the crucible of the bomb head. Attach a nickel-chromium fuse wire of known mass and combustion energy, ensuring it is in contact with the pellet.
Add approximately 1 mL of deionized water to the bomb to ensure saturation of the final atmosphere with water vapor.
Combustion:
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
Submerge the bomb in the calorimeter's water jacket, which has a precisely known mass of water.
Allow the system to reach thermal equilibrium, then ignite the sample.
Temperature Measurement: Record the temperature of the water jacket at regular intervals before, during, and after combustion until a stable final temperature is reached.
Data Analysis & Calculation:
Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
Calculate the total heat released (q_total) using: q_total = C_bomb_ * ΔT.
Correct for the heat released by the combustion of the fuse wire.
The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release and the moles of sample.
The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.
Finally, the standard enthalpy of formation (ΔfH°solid) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[22]
Visualization of Experimental Strategy
Caption: Strategy for the experimental thermochemical characterization of the target compound.
Conclusion and Path Forward
The thermochemical characterization of 4-Acetyl-3-hydroxybenzoic acid is an essential step in its development as a potential pharmaceutical agent. While experimental data is currently unavailable, this guide establishes a clear and robust path forward. The initial application of high-accuracy computational methods like G4 theory will provide a strong, predictive dataset, guiding further experimental work. Subsequent validation through meticulous DSC and bomb calorimetry experiments will provide the empirical data required for regulatory submission and for the design of stable, safe, and effective drug products. This dual approach ensures a comprehensive understanding of the molecule's energetic landscape, transforming a data gap into a well-characterized profile grounded in scientific integrity.
References
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-Acetylbenzoic acid (CAS 586-89-0). Retrieved from [Link]
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Nduka, O. K., et al. (2021). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Retrieved from [Link]
ResearchGate. (n.d.). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. Retrieved from [Link]
Braun, D. E. (2021). The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study. CrystEngComm, 23(13), 2446-2454. Retrieved from [Link]
PubChem. (n.d.). 3-Acetyl-4-hydroxybenzoic acid. Retrieved from [Link]
Rojas-Aguilar, A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 126(4), 652-661. Retrieved from [Link]
Britt, R. D. (2010). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 114(4), 1949-1956. Retrieved from [Link]
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
ResearchGate. (n.d.). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Retrieved from [Link]
AIP Publishing. (2007). Gaussian-4 theory. Retrieved from [Link]
ChemTalk. (n.d.). Calculating Enthalpy: The Four Best Methods. Retrieved from [Link]
Menis, O., & Sterling, J. T. (1973). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
Chemistry LibreTexts. (2021). Calorimetry. Retrieved from [Link]
Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(2), 291-296. Retrieved from [Link]
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]
Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]
YouTube. (2014). Determination of Enthalpy Change of Combustion by Calorimetry. Retrieved from [Link]
Pokon, A., et al. (2014). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 10(2), 647-659. Retrieved from [Link]
Quora. (2017). Is there a method to determine the heat of reaction (Gibbs or enthalpy) for the decarboxylation of carboxylic acid?. Retrieved from [Link]
ResearchGate. (n.d.). Gaussian 4 Theory. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]
Chemistry LibreTexts. (2022). Enthalpy Calculations. Retrieved from [Link]
Technical Monograph: Isomeric Profiling of Acetyl Hydroxybenzoic Acid
Isomers Executive Summary In drug development, the precise characterization of structural isomers is not merely a regulatory compliance task but a fundamental requirement for efficacy and safety profiling.[1] This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Isomers
Executive Summary
In drug development, the precise characterization of structural isomers is not merely a regulatory compliance task but a fundamental requirement for efficacy and safety profiling.[1] This guide provides an in-depth technical analysis of the isomers of acetyl hydroxybenzoic acid . While the term most commonly refers to 2-acetoxybenzoic acid (Aspirin) , the meta- (3-) and para- (4-) positional isomers present distinct physicochemical profiles.[1] Furthermore, C-acetylated constitutional isomers (e.g., 5-acetylsalicylic acid) represent a distinct class of impurities and metabolites.[1] This document synthesizes synthetic protocols, hydrolysis kinetics, and analytical separation strategies for these compounds.
Structural Architecture & Scope
The molecular formula
encompasses two primary families relevant to pharmaceutical chemistry: the O-acetyl esters (acetoxybenzoic acids) and the C-acetyl ketones (acetyl hydroxybenzoic acids).
1.1 The O-Acetyl Isomers (Primary Focus)
These are formed by the esterification of the phenolic hydroxyl group.[1]
Ortho-isomer: 2-acetoxybenzoic acid (Aspirin).[1][2] Unique due to the proximity of the carboxyl and acetoxy groups, leading to intramolecular effects.
Meta-isomer: 3-acetoxybenzoic acid.[1] Lacks ortho-effects; behaves as a typical substituted benzoic acid.[1]
Para-isomer: 4-acetoxybenzoic acid.[1] Often used as a polymer precursor; exhibits high symmetry and crystallinity.[1]
1.2 The C-Acetyl Isomers (Secondary Scope)
These result from Friedel-Crafts acetylation of the aromatic ring, leaving the phenol free.
Example: 5-acetyl-2-hydroxybenzoic acid (5-acetylsalicylic acid).[1][3][4][5] These are often observed as degradation products or impurities in synthetic pathways involving salicylic acid.[1]
Synthetic Pathways[1]
The synthesis of O-acetyl isomers relies on the selective acetylation of the phenolic hydroxyl group over the carboxylic acid.[1] This is typically achieved using acetic anhydride (
generates the electrophilic acylium equivalent.[1]
Nucleophilic Attack: The phenolic oxygen attacks the carbonyl carbon of the activated anhydride.[1]
Elimination: Loss of acetic acid yields the ester.[1]
Critical Control Point: For the 2-isomer (Aspirin) , temperature control (<60°C) is vital to prevent the formation of acetylsalicylsalicylic acid (oligomers) or thermodynamic rearrangement to C-acetyl byproducts.[1]
Figure 1: General synthetic workflow for O-acetylation of hydroxybenzoic acids. Note the critical temperature control step to minimize side reactions.
Physicochemical Profiling
The position of the acetoxy group drastically alters the physical properties and stability of the molecule.[1]
Property
2-Acetoxybenzoic Acid (Aspirin)
3-Acetoxybenzoic Acid
4-Acetoxybenzoic Acid
CAS Number
50-78-2
6304-89-8
2345-34-8
Melting Point
135 °C
131 °C
187 °C
pKa (Acid)
3.5
~4.0
~4.4
Hydrolysis Rate
Fast (Intramolecular Catalysis)
Slow (Intermolecular)
Slow (Intermolecular)
Solubility
Moderate (H-bond disruption)
Low
Low (High Lattice Energy)
Data Interpretation:
Melting Point: The 4-isomer has the highest melting point due to efficient packing symmetry in the crystal lattice, facilitating strong intermolecular hydrogen bonding (dimerization of carboxylic acids).[1] The 2-isomer has a lower melting point because the ortho-acetoxy group disrupts this packing.[1]
Acidity (pKa): Aspirin (pKa 3.[1]5) is more acidic than its isomers.[1] The bulky ortho-acetoxy group forces the carboxyl group out of planarity with the benzene ring, reducing conjugation.[1] While this normally destabilizes the anion, the inductive electron-withdrawing effect (-I) of the ortho-ester dominates, stabilizing the carboxylate anion relative to the meta/para positions.
Hydrolysis Kinetics: The "Aspirin Dilemma"
The most scientifically significant difference between these isomers is their hydrolytic stability.[1] This is a classic example of Neighboring Group Participation (Anchimeric Assistance) .
2-Isomer (Aspirin): In neutral to weakly basic solutions, the ionized carboxylate group (
) acts as an intramolecular general base.[1] It attacks the ester carbonyl carbon (or activates a water molecule), forming a transient cyclic anhydride intermediate.[1] This pathway reduces the activation energy significantly, causing Aspirin to hydrolyze 100x faster than the 4-isomer.[1]
3- and 4-Isomers: The carboxylate group is too distant to participate intramolecularly.[1] Hydrolysis proceeds via standard bimolecular nucleophilic substitution (
mechanism), dependent entirely on external water/hydroxide concentration.[1]
Figure 2: Kinetic divergence.[1] The red pathway illustrates the rapid intramolecular degradation specific to the ortho-isomer (Aspirin).
Analytical Discrimination Protocol
To separate these isomers, particularly in degradation studies, a reversed-phase HPLC method is required.[1] The method must suppress ionization of the carboxylic acid to ensure sharp peak shapes.[1]
5.1 HPLC Method Parameters
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5).[1]
Under acidic conditions (suppressed ionization), hydrophobicity drives retention.[1]
3-acetoxybenzoic acid: Elutes first (most polar due to meta-substitution effects).[1]
2-acetoxybenzoic acid (Aspirin): Elutes second.[1][2] The intramolecular H-bonding (if protonated) or steric shielding creates a distinct hydrophobic profile.[1]
4-acetoxybenzoic acid: Elutes last. The linear symmetry allows for maximum interaction with the C18 stationary phase.[1]
Figure 3: Analytical workflow for the separation of acetoxybenzoic acid isomers. Retention times (RT) are illustrative for a standard C18 gradient.
References
Mechanism of Aspirin Hydrolysis: Fersht, A. R., & Kirby, A. J. (1967).[1] Intramolecular General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.[1][6][7] Link[1]
Synthesis of Hydroxybenzoic Acid Derivatives: Organic Syntheses, Coll. Vol. 3, p.10 (1955).[1] Acetylation of Phenols. Link
Analytical Separation (HPLC): Franeta, J. T., et al. (2002).[1] HPLC Method for the Determination of Acetylsalicylic Acid and its Related Substances. Journal of Pharmaceutical and Biomedical Analysis. Link[1]
Physical Properties of Isomers: PubChem Compound Summary for CID 2244 (Aspirin) and CID 2345 (4-Acetoxybenzoic acid). Link[1]
Synthesis of 4-Acetyl-3-hydroxybenzoic Acid: An Application and Protocol Guide
Introduction: The Significance of 4-Acetyl-3-hydroxybenzoic Acid 4-Acetyl-3-hydroxybenzoic acid is a valuable substituted phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Acetyl-3-hydroxybenzoic Acid
4-Acetyl-3-hydroxybenzoic acid is a valuable substituted phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structural arrangement, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on the benzene ring, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed, research-grade protocol for the synthesis of 4-acetyl-3-hydroxybenzoic acid from simple and readily available precursors, designed for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis
The synthesis of 4-acetyl-3-hydroxybenzoic acid is most effectively achieved through a multi-step pathway commencing with a simple aromatic precursor. The chosen strategy involves three key transformations:
Synthesis of 3-Hydroxybenzoic Acid: The foundational precursor, 3-hydroxybenzoic acid, is synthesized from benzoic acid. This transformation is reliably achieved through a sulfonation reaction followed by an alkali fusion. This method is a classic and well-documented route to meta-hydroxybenzoic acids.
Esterification to 3-Acetoxybenzoic Acid: To facilitate the introduction of the acetyl group at the desired position, the hydroxyl group of 3-hydroxybenzoic acid is first protected by acetylation. This is a straightforward esterification reaction using acetic anhydride.
Fries Rearrangement to 4-Acetyl-3-hydroxybenzoic Acid: The final and most critical step is the regioselective introduction of the acetyl group onto the aromatic ring. This is accomplished via a Fries rearrangement of 3-acetoxybenzoic acid. The Fries rearrangement is a powerful method for converting phenolic esters to hydroxyaryl ketones.[1] By carefully controlling the reaction conditions, the migration of the acetyl group can be directed primarily to the para-position relative to the hydroxyl group, yielding the target molecule.
This strategic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 4-acetyl-3-hydroxybenzoic acid.
Experimental Protocols
Part 1: Synthesis of 3-Hydroxybenzoic Acid
The synthesis of 3-hydroxybenzoic acid from benzoic acid is a robust two-step process involving sulfonation and subsequent alkali fusion.
Materials and Reagents:
Reagent
Formula
Molecular Weight ( g/mol )
Quantity
Benzoic Acid
C₇H₆O₂
122.12
122 g
Fuming Sulfuric Acid (Oleum, 20% SO₃)
H₂SO₄·xSO₃
-
150 mL
Sodium Hydroxide
NaOH
40.00
240 g
Concentrated Hydrochloric Acid
HCl
36.46
As needed
Water
H₂O
18.02
As needed
Protocol:
Sulfonation: In a fume hood, to a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 122 g of benzoic acid. Slowly add 150 mL of fuming sulfuric acid with stirring. Heat the mixture to 140-150°C for 2 hours.
Work-up and Isolation of Sulfonated Intermediate: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 500 g of crushed ice with vigorous stirring. The 3-sulfobenzoic acid will precipitate. Filter the precipitate and wash with cold water.
Alkali Fusion: In a large nickel or iron crucible, melt 240 g of sodium hydroxide. Gradually add the dried 3-sulfobenzoic acid to the molten sodium hydroxide while stirring. Heat the mixture to 220-240°C for 4-6 hours.
Acidification and Product Isolation: Cool the fusion melt and dissolve it in 1 L of water. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. The 3-hydroxybenzoic acid will precipitate.
Purification: Filter the crude 3-hydroxybenzoic acid and recrystallize from hot water to obtain a purified product. Dry the crystals in a vacuum oven.
Part 2: Synthesis of 3-Acetoxybenzoic Acid
This step involves the acetylation of the hydroxyl group of 3-hydroxybenzoic acid.
Materials and Reagents:
Reagent
Formula
Molecular Weight ( g/mol )
Quantity
3-Hydroxybenzoic Acid
C₇H₆O₃
138.12
13.8 g
Acetic Anhydride
C₄H₆O₃
102.09
15.3 g (14.2 mL)
Concentrated Sulfuric Acid
H₂SO₄
98.08
2-3 drops
Protocol:
In a 100 mL round-bottom flask, combine 13.8 g of 3-hydroxybenzoic acid and 15.3 g of acetic anhydride.
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
Heat the mixture at 80-90°C for 2 hours with stirring.
Pour the reaction mixture into 100 mL of cold water while stirring. The 3-acetoxybenzoic acid will precipitate.
Filter the solid, wash with cold water, and dry. Recrystallization from a mixture of ethanol and water may be performed for higher purity.
Part 3: Fries Rearrangement to 4-Acetyl-3-hydroxybenzoic Acid
This is the key step where the acetyl group migrates to the 4-position of the aromatic ring. The regioselectivity of the Fries rearrangement is influenced by temperature and the choice of Lewis acid catalyst.[2] Lower temperatures generally favor the para-product.
Materials and Reagents:
Reagent
Formula
Molecular Weight ( g/mol )
Quantity
3-Acetoxybenzoic Acid
C₉H₈O₄
180.16
18.0 g
Anhydrous Aluminum Chloride
AlCl₃
133.34
30.0 g
Nitrobenzene (solvent)
C₆H₅NO₂
123.11
100 mL
Dilute Hydrochloric Acid
HCl
36.46
As needed
Protocol:
In a fume hood, set up a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser protected by a calcium chloride drying tube.
Add 100 mL of dry nitrobenzene and 30.0 g of anhydrous aluminum chloride to the flask.
Cool the mixture in an ice bath to 0-5°C.
Slowly add 18.0 g of 3-acetoxybenzoic acid to the stirred suspension, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Cool the reaction mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
Steam distill the mixture to remove the nitrobenzene solvent.
The remaining aqueous solution contains the product. Cool the solution to induce crystallization of 4-acetyl-3-hydroxybenzoic acid.
Filter the crude product and wash with cold water.
Purification: Recrystallize the crude product from a suitable solvent such as aqueous ethanol or toluene to obtain pure 4-acetyl-3-hydroxybenzoic acid.
Characterization of 4-Acetyl-3-hydroxybenzoic Acid
The identity and purity of the synthesized 4-acetyl-3-hydroxybenzoic acid should be confirmed by standard analytical techniques.
Melting Point: The melting point of the purified product should be determined and compared with the literature value.
Spectroscopy:
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the acetyl group protons, the hydroxyl proton, and the carboxylic acid proton.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (acetyl and carboxylic acid), the aromatic carbons, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (acetyl and carboxylic acid), and C-O stretching vibrations.
Mechanistic Insights: The Fries Rearrangement
The Fries rearrangement proceeds via the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[3] This electrophilic acylium ion then attacks the electron-rich aromatic ring.
Caption: Simplified mechanism of the Fries rearrangement.
The regioselectivity (ortho vs. para acylation) is a key consideration. The formation of the para-product is often favored at lower temperatures, which represents kinetic control. At higher temperatures, the ortho-product can be favored due to the formation of a more stable chelate complex with the Lewis acid (thermodynamic control). In the case of 3-acetoxybenzoic acid, the directing effects of both the hydroxyl and carboxylic acid groups influence the position of electrophilic attack.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Fuming sulfuric acid and anhydrous aluminum chloride are highly corrosive and react violently with water. Handle with extreme care.
Nitrobenzene is toxic and should be handled with appropriate precautions.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und die Einführung von Acylresten in den Phenolkern. Ber. Dtsch. Chem. Ges.1908 , 41 (3), 4271–4284. [Link]
What is the Fries Rearrangement Reaction? - BYJU'S. [Link][1]
Laboratory scale synthesis protocol for 4-Acetyl-3-hydroxybenzoic acid
An Application Note and Laboratory Protocol for the Synthesis of 4-Acetyl-3-hydroxybenzoic Acid Introduction and Significance 4-Acetyl-3-hydroxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Laboratory Protocol for the Synthesis of 4-Acetyl-3-hydroxybenzoic Acid
Introduction and Significance
4-Acetyl-3-hydroxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a carboxylic acid, a phenol, and a ketone, provides multiple reactive sites for further chemical modification. This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of 4-Acetyl-3-hydroxybenzoic acid, designed for researchers in organic chemistry and drug development. The synthesis proceeds via an initial esterification of 3-hydroxybenzoic acid to form an aryl ester intermediate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Overall Synthetic Scheme
The synthesis is a two-part process:
Step 1: Esterification. 3-Hydroxybenzoic acid is acetylated using acetic anhydride with a catalytic amount of sulfuric acid to protect the phenolic hydroxyl group as an ester, yielding 3-Acetoxybenzoic acid.
Step 2: Fries Rearrangement. The acetyl group of 3-Acetoxybenzoic acid is induced to migrate from the ester oxygen to the ortho-position on the aromatic ring, yielding 4-Acetyl-3-hydroxybenzoic acid. This intramolecular rearrangement is catalyzed by anhydrous aluminum chloride (AlCl₃) in nitrobenzene as a solvent.[1][2]
(A proper chemical drawing would be inserted here in a full document)
Part 1: Synthesis of 3-Acetoxybenzoic Acid (Intermediate)
Principle and Mechanistic Insight
The first step is a classic Fischer esterification, where the phenolic hydroxyl group of 3-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[3][4] The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates a carbonyl oxygen of the acetic anhydride, thereby increasing its electrophilicity and accelerating the reaction rate. The resulting 3-Acetoxybenzoic acid is a stable intermediate that can be isolated before proceeding to the next step.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Quantity
Molar Eq.
3-Hydroxybenzoic Acid
Reagent Grade, >99%
Sigma-Aldrich
10.0 g (72.4 mmol)
1.0
Acetic Anhydride
Reagent Grade, >98%
Fisher Scientific
15 mL (16.2 g, 158 mmol)
~2.2
Concentrated Sulfuric Acid
ACS Reagent, 98%
Merck
5-6 drops
Catalytic
Deionized Water
-
-
~500 mL
-
Ethanol, 95%
Reagent Grade
-
As needed for recrystallization
-
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (72.4 mmol) of dry 3-hydroxybenzoic acid.
Reagent Addition: In a fume hood, carefully add 15 mL of acetic anhydride to the flask, followed by 5-6 drops of concentrated sulfuric acid.
Expertise Note: Acetic anhydride is used in excess to ensure complete acetylation and to serve as a solvent. Sulfuric acid is a highly effective catalyst for this transformation.[5]
Reaction Conditions: Gently swirl the flask to ensure thorough mixing. Place the flask in a pre-heated water bath at 50-60°C. Stir the mixture for approximately 20-30 minutes. The solid should completely dissolve, resulting in a clear solution.
Quenching and Precipitation: Remove the flask from the water bath and allow it to cool to room temperature. Slowly and carefully pour the reaction mixture into a 600 mL beaker containing ~250 mL of cold deionized water while stirring vigorously. A white precipitate of 3-Acetoxybenzoic acid will form immediately.
Causality Explanation: Pouring the mixture into water serves two purposes: it hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the water-insoluble product.[3]
Isolation: Allow the suspension to stir for 10 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water (2 x 100 mL) to remove any residual acetic acid and sulfuric acid.
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass. Dry the product in a desiccator or a vacuum oven at a low temperature (~50°C) until a constant weight is achieved. The expected yield is typically >90%.
Part 2: Fries Rearrangement to 4-Acetyl-3-hydroxybenzoic Acid
Principle and Mechanistic Insight
The Fries rearrangement is an electrophilic aromatic substitution reaction.[1] The Lewis acid, anhydrous aluminum chloride, coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, forming a complex. This coordination weakens the ester bond, facilitating the formation of a key acylium ion intermediate (CH₃CO⁺). This highly electrophilic acylium ion then attacks the electron-rich aromatic ring, preferentially at the ortho and para positions relative to the hydroxyl group.[1][2] The choice of solvent and temperature can influence the ratio of ortho to para products. Nitrobenzene is an effective solvent as it can dissolve the aluminum chloride complex.[2]
Experimental Protocol
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Quantity
Molar Eq.
3-Acetoxybenzoic Acid
Dried from Part 1
-
9.0 g (50.0 mmol)
1.0
Anhydrous Aluminum Chloride
Reagent Grade, >99%
Sigma-Aldrich
16.0 g (120 mmol)
2.4
Nitrobenzene
Reagent Grade, >99%
Alfa Aesar
45 mL
-
Hydrochloric Acid, Concentrated
ACS Reagent, ~37%
Fisher Scientific
~20 mL
-
Deionized Water & Ice
-
-
~500 mL
-
Procedure:
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a calcium chloride drying tube. All glassware must be scrupulously dried in an oven beforehand to prevent the decomposition of the Lewis acid catalyst.
Reagent Addition: In a fume hood, add 16.0 g (120 mmol) of anhydrous aluminum chloride to 45 mL of nitrobenzene in the flask. Stir the mixture to form a suspension.
Expertise Note: Aluminum chloride is highly hygroscopic and reacts violently with water.[6][7] It must be handled quickly in a dry environment. A molar excess is required to complex with the starting material and the product.[1]
Substrate Addition: Slowly add 9.0 g (50.0 mmol) of the dried 3-Acetoxybenzoic acid from Part 1 to the stirred suspension in small portions. The addition should be controlled to keep the internal temperature below 30°C. An initial exothermic reaction may be observed.
Reaction Conditions: After the addition is complete, heat the reaction mixture in an oil bath to 60-70°C. Maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Work-up and Quenching: After the reaction is complete, cool the flask in an ice bath to below 10°C. Prepare a beaker with approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid.
Decomposition of Complex: Very slowly and carefully, pour the cold reaction mixture onto the ice/acid mixture with vigorous stirring. This is a highly exothermic process that will generate HCl gas. Perform this step in a well-ventilated fume hood.
Causality Explanation: The acidified ice water hydrolyzes the aluminum chloride complexes, liberating the final product and moving the aluminum salts into the aqueous phase.
Isolation of Crude Product: The product will precipitate as a solid. The nitrobenzene can be removed by steam distillation, or by extraction. For a lab scale, transfer the entire mixture to a separatory funnel. The product is often poorly soluble and may be suspended between layers. Filter the entire biphasic mixture to collect the crude solid. Wash the solid with cold water and then with a small amount of a non-polar solvent like hexane to remove residual nitrobenzene.
Purification
Recrystallization: The crude 4-Acetyl-3-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene.
Procedure (Aqueous Ethanol): Dissolve the crude solid in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly. The expected yield of the pure product is in the range of 50-65%.
Safety Precautions and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe skin and eye burns.[8][9] Handle with extreme care.
Sulfuric Acid (Conc.): Extremely corrosive. Causes severe burns upon contact. Reacts violently with water.
Aluminum Chloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and toxic HCl gas.[6][10] Inhalation can cause respiratory irritation.
Nitrobenzene: Highly toxic. Suspected carcinogen and may cause reproductive damage.[11][12] Readily absorbed through the skin. Can cause methemoglobinemia, which impairs the blood's ability to carry oxygen.[11] Use extreme caution and ensure containment.
Hydrochloric Acid (Conc.): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system.
Experimental Workflow and Logic Diagram
The following diagram illustrates the sequential workflow for the synthesis of 4-Acetyl-3-hydroxybenzoic acid.
Caption: Workflow for the two-step synthesis of 4-Acetyl-3-hydroxybenzoic acid.
Navigating the Potential of 4-Acetyl-3-hydroxybenzoic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design and synthesis of novel therapeutic agents. Its derivatives have given rise to a multitude of drugs and bioactive molecules. Among these, 4-Acetyl-3-hydroxybenzoic acid emerges as a compound of significant interest, albeit one with a surprisingly sparse footprint in publicly accessible research. This guide, therefore, aims to provide a comprehensive overview of its potential applications by drawing parallels with closely related and well-documented analogues, and by proposing scientifically grounded protocols for its synthesis and evaluation. While direct literature on 4-Acetyl-3-hydroxybenzoic acid is limited, its structural motifs—a hydroxybenzoic acid core and an acetyl group—are prevalent in a wide array of pharmacologically active compounds, suggesting a rich, yet largely unexplored, therapeutic potential.
This document will serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of 4-Acetyl-3-hydroxybenzoic acid. We will delve into its plausible synthetic routes, potential biological activities, and its utility as a versatile building block for more complex pharmaceutical agents.
I. The Chemical Identity of 4-Acetyl-3-hydroxybenzoic Acid
Before exploring its applications, it is crucial to establish the chemical identity of the molecule in focus.
It is important to distinguish this compound from its isomer, 3-acetyl-4-hydroxybenzoic acid (CAS Number: 16357-40-7), as the position of the acetyl and hydroxyl groups will significantly influence the molecule's chemical reactivity and biological activity.[3][4]
II. Synthetic Pathways: Accessing the Core Scaffold
The availability of a robust and scalable synthetic route is paramount for any meaningful investigation in medicinal chemistry. While specific, detailed, and peer-reviewed protocols for the synthesis of 4-Acetyl-3-hydroxybenzoic acid are not readily found in the literature, its structure suggests several plausible synthetic strategies. The following protocols are proposed based on established organic chemistry reactions.
Protocol 1: Fries Rearrangement of 3-Acetoxybenzoic Acid
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This approach is attractive due to the commercial availability of the starting material, 3-hydroxybenzoic acid.
Workflow for Fries Rearrangement:
Caption: Proposed synthesis of 4-Acetyl-3-hydroxybenzoic acid via Fries Rearrangement.
Detailed Steps:
Acetylation of 3-Hydroxybenzoic Acid:
Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Work up the reaction by adding water and extracting the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain 3-acetoxybenzoic acid.
Fries Rearrangement:
To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add 3-acetoxybenzoic acid (1 equivalent) portion-wise at 0 °C.
Heat the reaction mixture to 60-160 °C (optimization required) for several hours. The reaction should be monitored by TLC for the formation of the product.
Cool the reaction mixture and quench by slowly pouring it onto crushed ice with concentrated HCl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
The crude product will likely be a mixture of the ortho and para isomers (2-acetyl-3-hydroxybenzoic acid and 4-acetyl-3-hydroxybenzoic acid).
Purification:
The isomers can be separated using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Friedel-Crafts Acylation of 3-Hydroxybenzoic Acid
Direct Friedel-Crafts acylation of 3-hydroxybenzoic acid presents a more direct but potentially challenging route due to the directing effects of the hydroxyl and carboxylic acid groups and the possibility of catalyst complexation.[5][6]
Workflow for Friedel-Crafts Acylation:
Caption: Proposed synthesis of 4-Acetyl-3-hydroxybenzoic acid via Friedel-Crafts Acylation.
Detailed Steps:
Protection of the Carboxylic Acid:
To prevent side reactions, the carboxylic acid group of 3-hydroxybenzoic acid should be protected, for example, as a methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.
Friedel-Crafts Acylation:
Dissolve the protected starting material (methyl 3-hydroxybenzoate) in a suitable solvent like nitrobenzene or dichloromethane.
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at a low temperature (e.g., 0 °C).
Slowly add acetyl chloride or acetic anhydride.
The reaction may require heating, and the conditions will need to be optimized to favor acylation at the 4-position.
Deprotection:
Once the acylation is complete, the protecting group is removed. For a methyl ester, this can be achieved by hydrolysis with a base like lithium hydroxide followed by acidification.
Purification:
The final product will likely require purification by crystallization or chromatography to remove any isomeric byproducts.
III. Potential Applications in Medicinal Chemistry
The true value of a scaffold lies in its ability to be elaborated into a diverse library of compounds with desirable biological activities. Based on the known pharmacology of related hydroxybenzoic acid derivatives, we can extrapolate several promising avenues for the application of 4-Acetyl-3-hydroxybenzoic acid.
A. As a Precursor for Novel Bioactive Molecules
The functional groups of 4-Acetyl-3-hydroxybenzoic acid—the carboxylic acid, the hydroxyl group, and the acetyl group—offer multiple handles for chemical modification.
Potential Derivatization Strategies:
Caption: Potential derivatization pathways for 4-Acetyl-3-hydroxybenzoic acid.
Antimicrobial Agents: 4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties.[7][8] It is plausible that derivatives of 4-Acetyl-3-hydroxybenzoic acid, particularly its esters and amides, could exhibit antibacterial and antifungal activities. Azo dyes incorporating a 4-hydroxybenzoic acid moiety have also shown significant antibacterial potential.[9]
Antioxidant and Anti-inflammatory Agents: Phenolic acids are recognized for their antioxidant and anti-inflammatory effects.[7] The hydroxyl group on the aromatic ring is key to this activity. Derivatives of 4-Acetyl-3-hydroxybenzoic acid could be investigated for their ability to scavenge free radicals and modulate inflammatory pathways.
Enzyme Inhibitors: Hydroxybenzoic acids have been studied as inhibitors of various enzymes, including acetylcholinesterase, which is relevant to Alzheimer's disease.[5][6] The specific substitution pattern of 4-Acetyl-3-hydroxybenzoic acid could lead to novel enzyme inhibitors with unique selectivity profiles.
B. As a Bioactive Molecule Itself
While often used as a synthetic intermediate, it is also possible that 4-Acetyl-3-hydroxybenzoic acid possesses intrinsic biological activity.
Protocol for Preliminary Biological Screening:
Antimicrobial Susceptibility Testing:
Utilize standard methods such as broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Antioxidant Activity Assays:
Employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify the antioxidant capacity of the compound.
Enzyme Inhibition Assays:
Based on the structural similarity to known inhibitors, select relevant enzymes for screening. For example, acetylcholinesterase inhibition can be measured using the Ellman's method.
Cytotoxicity Assays:
Evaluate the cytotoxicity of the compound against various cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) using assays like the MTT or MTS assay to determine its potential as an anticancer agent and to assess its general toxicity.
IV. Future Directions and Conclusion
The exploration of 4-Acetyl-3-hydroxybenzoic acid in medicinal chemistry is a nascent field with considerable untapped potential. The lack of extensive literature presents a unique opportunity for researchers to make significant contributions to our understanding of this intriguing molecule. The synthetic protocols and screening strategies outlined in this guide provide a solid foundation for initiating such investigations.
Future research should focus on:
Optimization of Synthetic Routes: Developing a high-yielding and scalable synthesis of 4-Acetyl-3-hydroxybenzoic acid is a critical first step.
Systematic Derivatization: Creating a library of derivatives by modifying the functional groups will be essential to establish structure-activity relationships (SAR).
In-depth Biological Evaluation: Promising hits from initial screenings should be subjected to more detailed mechanistic studies to understand their mode of action.
Computational Studies: Molecular modeling and docking studies can help in identifying potential biological targets and in designing more potent derivatives.
References
Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. Retrieved from [Link]
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]
Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]
Zhu, T., Liu, W., & Li, Z. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Synthetic and Systems Biotechnology, 6(4), 343-350. Retrieved from [Link]
2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube. Retrieved from [Link]
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Semantic Scholar. Retrieved from [Link]
Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2), 1-5. Retrieved from [Link]
Zuev, V. V., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2133. Retrieved from [Link]
López-Herrador, S., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 12(7), 1373. Retrieved from [Link]
Szwajgier, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6696. Retrieved from [Link]
Szwajgier, D., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6696. Retrieved from [Link]
Lee, S. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(38), 10434-10441. Retrieved from [Link]
Application Note: A Validated HPLC Method for the Analysis and Quantification of 4-Acetyl-3-hydroxybenzoic Acid
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate analysis and quantification of 4-Acetyl-3-hydroxybenzoic acid. Designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate analysis and quantification of 4-Acetyl-3-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, including the scientific rationale behind the method development, step-by-step procedures for sample preparation and analysis, and a thorough validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction
4-Acetyl-3-hydroxybenzoic acid is a key chemical intermediate with a molecular structure that includes a carboxylic acid, a hydroxyl group, and an acetyl group attached to a benzene ring. This substitution pattern makes it a compound of interest in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this analyte is crucial for process monitoring, quality control, and stability testing.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like 4-Acetyl-3-hydroxybenzoic acid. In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase.[1]
This application note provides a comprehensive guide to a validated HPLC method for the analysis of 4-Acetyl-3-hydroxybenzoic acid, ensuring reliable and reproducible results. The method validation is performed in accordance with the principles outlined in the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[2][3]
Physicochemical Properties of 4-Acetyl-3-hydroxybenzoic Acid
Understanding the physicochemical properties of the analyte is fundamental to developing a robust HPLC method.
Property
Value (Predicted)
Source
Significance for HPLC Method Development
Molecular Formula
C9H8O4
-
Influences molecular weight and potential interactions.
Molecular Weight
180.16 g/mol
-
Essential for preparing standard solutions of known concentration.
The acidity of the carboxylic acid group dictates the pH of the mobile phase required to ensure the analyte is in a single, non-ionized form for consistent retention.
Important for visual inspection of the standard material.
Based on its structure, 4-Acetyl-3-hydroxybenzoic acid is a polar aromatic compound. The presence of the carboxylic acid and hydroxyl groups makes its retention on a reversed-phase column sensitive to the pH of the mobile phase. To ensure good peak shape and reproducible retention times, the mobile phase pH should be controlled.[5]
HPLC Method and Rationale
The following HPLC method was developed and validated for the quantification of 4-Acetyl-3-hydroxybenzoic acid.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A C18 column provides a non-polar stationary phase suitable for retaining the moderately polar analyte through hydrophobic interactions. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.[6]
Mobile Phase A
0.1% Phosphoric Acid in Water
The acidic mobile phase (pH ~2-3) ensures that the carboxylic acid group of the analyte (pKa ~3.58) is protonated, leading to a more retained and symmetrical peak. Phosphoric acid is a common and effective pH modifier for reversed-phase HPLC.[6]
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient Elution
0-10 min: 20-80% B10-12 min: 80% B12-15 min: 20% B
A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[6]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection
UV at 256 nm
Based on the UV/Vis spectrum of the structurally similar 4-hydroxybenzoic acid, a wavelength of 256 nm is expected to provide good sensitivity for 4-Acetyl-3-hydroxybenzoic acid.[7]
Developing analytical methods for 4-Acetyl-3-hydroxybenzoic acid derivatives
Application Note: Analytical Method Development for 4-Acetyl-3-hydroxybenzoic Acid Derivatives Executive Summary This application note details a robust analytical framework for the characterization and quantification of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Method Development for 4-Acetyl-3-hydroxybenzoic Acid Derivatives
Executive Summary
This application note details a robust analytical framework for the characterization and quantification of 4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) and its structural derivatives. These compounds, often serving as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, present specific chromatographic challenges due to their dual functionality: a weak carboxylic acid moiety and a phenolic hydroxyl group adjacent to a ketone.[1]
This guide moves beyond generic protocols, offering a targeted strategy that addresses the specific pKa-driven ionization behaviors and fragmentation pathways unique to this scaffold. We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitivity and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine purity profiling.[1][2]
Physicochemical Profiling & Mechanistic Strategy
Successful method development requires understanding the molecule's behavior in solution.[1]
Critical: Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) for C18 retention.[1][2]
pKa (Phenol)
~9.5 – 10.0
Ionizes at high pH; irrelevant for acidic RP-HPLC but crucial for negative mode ESI.[1][2]
LogP
~1.6 – 1.8
Moderate hydrophobicity.[1][2] Ideal for C18 or Phenyl-Hexyl columns.[1][2]
UV Maxima
~254 nm, ~305 nm
Extended conjugation (Acetyl + Benzene + Acid) allows detection in the near-UV region.[1][2]
Expert Insight: The ortho relationship between the hydroxyl (position 3) and acetyl (position 4) groups can lead to intramolecular hydrogen bonding.[1] This stabilizes the molecule but can cause peak tailing if the silica surface of the column contains active silanols. We recommend end-capped columns to mitigate this secondary interaction.[1][2]
Chromatographic Method Development (HPLC/UPLC)
Stationary Phase Selection
While a standard C18 column is sufficient, the "derivatives" often include structural isomers (e.g., 3-acetyl-4-hydroxybenzoic acid).[1][2] To maximize selectivity:
Primary Choice:C18 with Steric Protection (e.g., Agilent ZORBAX StableBond or Waters Cortecs C18).[1] High surface coverage prevents peak tailing.[1]
Alternative for Isomers:Phenyl-Hexyl .[1][2] The pi-pi interaction offers superior selectivity for separating positional isomers of aromatic acids.[1]
Mobile Phase Chemistry
Buffer:0.1% Formic Acid (pH ~2.7) .
Why? Phosphate buffers are non-volatile (bad for MS).[1] Acetate buffers (pH 4.7) are too close to the analyte's pKa, causing peak splitting.[1] Formic acid suppresses ionization, ensuring the analyte is neutral and retained.
Organic Modifier:Acetonitrile (ACN) or Methanol (MeOH) .[1]
Recommendation: ACN usually provides sharper peaks for aromatic ketones.[1]
Gradient Protocol (Standard)
Time (min)
% Mobile Phase A (0.1% FA in Water)
% Mobile Phase B (0.1% FA in ACN)
Flow Rate (mL/min)
Curve
0.0
95
5
0.4
Initial
1.0
95
5
0.4
Hold
8.0
5
95
0.4
Linear
10.0
5
95
0.4
Wash
10.1
95
5
0.4
Re-equilibrate
13.0
95
5
0.4
End
Mass Spectrometry (LC-MS/MS) Detection
Ionization Source: ESI Negative Mode
Although the acetyl group can accept a proton (ESI+), the carboxylic acid and phenol moieties make Negative Electrospray Ionization (ESI-) significantly more sensitive.[1]
Mechanism:[1][4] Loss of Acetic Acid (or Acetyl + OH rearrangement).[1] Specific to the acetyl-hydroxy substitution.[1][2][3]
DOT Diagram: Analytical Decision Workflow
Caption: Decision workflow for selecting detection modes based on analyte concentration and assay requirements.
Sample Preparation Protocols
Protocol A: Solid Phase Extraction (SPE) for Biological Matrices
For plasma or tissue samples, clean-up is required to remove phospholipids and proteins.[1]
Cartridge:Mixed-Mode Anion Exchange (MAX) .
Reasoning: The analyte is acidic.[1][5][6] MAX retains the analyte via anion exchange at neutral pH, allowing neutral interferences to be washed away.[1]
Steps:
Condition: 1 mL MeOH, then 1 mL Water.
Load: Sample (diluted in 5% NH₄OH to ensure ionization of COOH).
Wash 1: 5% NH₄OH in Water (removes proteins/neutrals).[1]
Cause: Interaction of free silanols with the ketone/phenol.
Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.[1]0) or switch to a "Shield" or "Polar Embedded" column.[1]
Issue: Carryover.
Cause: Adsorption of the hydrophobic ring to the injector loop.
Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.[1]
Issue: Split Peaks.
Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% ACN).[1]
Fix: Dissolve sample in starting mobile phase (95% Water).[1]
References
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubChem. (2025).[1][3][7] Compound Summary: 4-Hydroxybenzoic acid (Structural Analog).[2][4] National Library of Medicine.[1] Retrieved from [Link][1][8]
Restivo, A., et al. (2014).[1] Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLoS ONE. Retrieved from [Link]
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
Application Note: 4-Acetyl-3-hydroxybenzoic Acid as a Premier Pharmaceutical Scaffold
Abstract This guide details the chemical profile, synthesis, and pharmaceutical utility of 4-Acetyl-3-hydroxybenzoic acid , a "privileged scaffold" in medicinal chemistry. Unlike simple acetophenones, this bifunctional p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the chemical profile, synthesis, and pharmaceutical utility of 4-Acetyl-3-hydroxybenzoic acid , a "privileged scaffold" in medicinal chemistry. Unlike simple acetophenones, this bifunctional precursor combines a carboxylic acid handle (for bioconjugation or solubility modulation) with an ortho-hydroxy ketone motif, essential for constructing heterocyclic libraries. This document provides a validated two-step synthetic protocol via Fries rearrangement and outlines its application in synthesizing chalcone-based anti-inflammatory agents and kinase inhibitor scaffolds.
Chemical Profile & Significance[1][2][3][4][5]
4-Acetyl-3-hydroxybenzoic acid represents a strategic divergence point in organic synthesis. Its structure allows for orthogonal functionalization: the carboxylic acid can be esterified or amidated to tune lipophilicity, while the acetyl and hydroxyl groups form a chelating site perfect for constructing fused heterocycles like chromones, flavones, and indazoles.
Key Physiochemical Properties[3][4]
Property
Data
Notes
CAS Number
102297-62-1
Distinct from isomer 3-acetyl-4-hydroxybenzoic acid.[1][2]
Molecular Formula
C₉H₈O₄
MW: 180.16 g/mol
Appearance
Off-white to pale yellow solid
Oxidizes slightly upon prolonged air exposure.
Melting Point
210–215 °C (dec)
High melting point indicates strong intermolecular H-bonding.
Solubility
DMSO, Methanol, dilute Alkali
Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Predicted)
~3.5 (COOH), ~9.8 (Phenol)
Acidic moiety allows salt formation for purification.
Validated Synthetic Protocol
Rationale: Direct Friedel-Crafts acetylation of 3-hydroxybenzoic acid often leads to mixtures or poly-acylation. The most reliable industrial route is the O-acylation followed by Fries Rearrangement . This method exploits the ortho-directing power of the phenolic oxygen to install the acetyl group specifically at position 4 (para to the carboxylic acid), minimizing steric clash and electronic disfavor.
Workflow Diagram
Figure 1: Two-step synthetic pathway ensuring regioselectivity via thermodynamic control.
Detailed Procedure
Step 1: Synthesis of 3-Acetoxybenzoic Acid
Setup: Charge a 250 mL round-bottom flask with 3-hydroxybenzoic acid (13.8 g, 100 mmol) .
Reagent Addition: Add acetic anhydride (25 mL, 2.5 eq) followed by catalytic conc. H₂SO₄ (5 drops) .
Reaction: Heat the suspension to 60–65°C for 1 hour. The solid will dissolve, forming a clear solution.
Quench: Pour the mixture onto 200 mL ice-water with vigorous stirring. The ester will precipitate as a white solid.
Isolation: Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
Step 2: Fries Rearrangement to 4-Acetyl-3-hydroxybenzoic Acid
Setup: In a flame-dried flask, mix 3-acetoxybenzoic acid (10 g, 55 mmol) with anhydrous Aluminum Chloride (AlCl₃, 22 g, 3 eq) . Note: Use a mechanical stirrer; the mixture becomes a viscous melt.
Reaction: Heat the neat mixture to 120–130°C for 2 hours. The solid will melt and evolve HCl gas (use a scrubber).
Hydrolysis (Critical): Cool the dark mass to room temperature. Carefully add crushed ice/HCl (100 mL, 2M) to decompose the aluminum complex.
Caution: Exothermic reaction.
Purification:
Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL) .
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Recrystallization: Purify the crude solid from Ethanol/Water (1:1) to obtain pale yellow needles.
Validation: ¹H NMR should show a singlet methyl ketone (~2.6 ppm) and two aromatic doublets (ortho-coupling) or singlets depending on exact substitution pattern resolution.
Pharmaceutical Applications
Case Study A: Synthesis of Chalcone-Based Anti-Inflammatories
The acetyl group at position 4 is highly reactive toward Claisen-Schmidt condensation. The resulting chalcones are precursors to flavones and aurones , classes of drugs known for inhibiting COX-2 and 5-LOX enzymes.
Protocol:
Dissolve 4-Acetyl-3-hydroxybenzoic acid (1 eq) and an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.1 eq ) in Ethanol.
Add KOH (40% aq, 3 eq) dropwise at 0°C.
Stir at room temperature for 12–24 hours (monitor by TLC).
Acidify with HCl to precipitate the chalcone.
Mechanism:[4][5][6] The base generates an enolate at the acetyl methyl group, which attacks the aldehyde. The ortho-hydroxy group remains protected as a phenolate during the reaction but aids in subsequent cyclization to flavanones if acid is used.
Case Study B: Pyrazole Scaffolds (Kinase Inhibitors)
Reaction with hydrazines yields pyrazoles, a core motif in kinase inhibitors (e.g., similar to the Celecoxib scaffold but with a carboxylic acid tail for solubility).
Figure 2: Divergent synthesis of bioactive scaffolds from the core precursor.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Incomplete hydrolysis of Al-complex
Increase stirring time with HCl/Ice; ensure pH < 2.
In vitro testing of 4-Acetyl-3-hydroxybenzoic acid's biological activity
Executive Summary & Chemical Logic 4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) is a functionalized phenolic acid often utilized as a high-value intermediate in the synthesis of P2X3 receptor antagonists and agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) is a functionalized phenolic acid often utilized as a high-value intermediate in the synthesis of P2X3 receptor antagonists and agrochemicals. Unlike simple hydroxybenzoic acids (e.g., 4-HBA or Salicylic Acid), 4-A-3-HBA possesses a unique ortho-hydroxy ketone motif (the 3-hydroxyl group is adjacent to the 4-acetyl group).
Scientific Rationale for Testing:
Intramolecular Hydrogen Bonding: The proximity of the 3-OH and 4-Acetyl groups facilitates intramolecular hydrogen bonding. This typically increases lipophilicity compared to its isomers, potentially enhancing cell membrane permeability.
Pharmacophore Overlap: The structure shares electronic features with acetophenones (anti-inflammatory) and salicylates (antimicrobial/keratolytic).
Toxicological Necessity: As a synthetic intermediate, its intrinsic biological activity and cytotoxicity must be profiled to ensure safety in downstream pharmaceutical applications.
This guide outlines a self-validating screening cascade to characterize 4-A-3-HBA’s antioxidant capacity, antimicrobial efficacy, and cellular safety.
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical path for evaluating 4-A-3-HBA, moving from cell-free chemical assays to complex cellular models.
Caption: Sequential screening cascade for 4-A-3-HBA. Phase 1 confirms chemical properties; Phase 2 assesses pathogen inhibition; Phase 3 evaluates mammalian safety and efficacy.
Protocol A: Antioxidant Capacity (DPPH Assay)[1]
Rationale: The phenolic hydroxyl group at position 3 is an electron donor. However, the electron-withdrawing acetyl group at position 4 may stabilize the radical or reduce H-atom donation capability. This assay quantifies that trade-off.
Materials
Analyte: 4-Acetyl-3-hydroxybenzoic acid (Dissolved in DMSO to 10 mM stock).
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.2 mM in methanol).
Positive Control: Ascorbic Acid or Gallic Acid.
Equipment: Microplate reader (Absorbance at 517 nm).
Step-by-Step Methodology
Preparation: Dilute the 10 mM 4-A-3-HBA stock with methanol to prepare a concentration series (e.g., 10, 50, 100, 250, 500 µM).
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .
Measurement: Read absorbance at 517 nm .
Data Analysis & Validation
Calculate % Inhibition using the formula:
Expert Insight: If the IC50 is significantly higher (>200 µM) than Gallic Acid, the intramolecular hydrogen bond between the 3-OH and 4-Acetyl group is likely "locking" the proton, preventing it from scavenging the DPPH radical.
Rationale: Phenolic acids often disrupt bacterial membranes. The increased lipophilicity of 4-A-3-HBA (due to the acetyl group) may enhance penetration into Gram-positive bacteria (e.g., S. aureus).
Materials
Organisms: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).
Media: Mueller-Hinton Broth (MHB).
Indicator: Resazurin (0.015%) or TTC (viability dye).
Step-by-Step Methodology
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB.
Plate Setup:
Dispense 100 µL MHB into all wells of a 96-well plate.
Add 100 µL of 4-A-3-HBA (starting at 1024 µg/mL) to Column 1.
Perform serial 2-fold dilutions across the plate to Column 10.
Column 11: Growth Control (Bacteria + Media + Solvent vehicle).
Column 12: Sterility Control (Media only).
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.
Incubation: 37°C for 18–24 hours.
Readout: Add 30 µL Resazurin. Incubate for 2 hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates growth.
Data Presentation Standard
Compound
Organism
MIC (µg/mL)
Interpretation
4-A-3-HBA
S. aureus
TBD
< 100 µg/mL suggests potent activity
4-A-3-HBA
E. coli
TBD
Gram-negatives are typically resistant to phenolics
Rationale: Before use as a drug intermediate or topical agent, mammalian cytotoxicity must be established. Furthermore, given its structural similarity to salicylates, it may inhibit Cyclooxygenase (COX) or Nitric Oxide (NO) production.
Part 1: MTT Cytotoxicity Assay
Cell Line: RAW 264.7 (Macrophages) or HaCaT (Keratinocytes).
Seeding:
cells/well in 96-well plates; incubate 24h.
Treatment: Treat cells with 4-A-3-HBA (0 – 500 µM) for 24h.
Assay: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read at 570 nm.
Output: Determine the CC50 (Cytotoxic Concentration 50%). Note: Doses for efficacy studies must be < CC10.
Part 2: Anti-Inflammatory (NO Inhibition)
Induction: Pre-treat RAW 264.7 cells with 4-A-3-HBA (non-toxic doses) for 1 hour.
Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate 24h.
Griess Assay: Mix 50 µL cell supernatant with 50 µL Griess Reagent A + 50 µL Griess Reagent B.
Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.
Caption: Potential mechanism of action for 4-A-3-HBA in suppressing inflammation (NO production) in macrophage models.
References
Cho, J. Y., et al. (1998). "Isolation and characterization of 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid with antimicrobial activity from rice hull." Journal of Microbiology and Biotechnology. Link
Manuja, R., et al. (2013).[1][2] "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link
Velika, B., & Kron, I. (2012). "Antioxidant properties of benzoic acid derivatives against superoxide radical." Free Radical Research. Link
OECD SIDS. (2001). "4-Hydroxybenzoic acid: SIDS Initial Assessment Report for SIAM 13." UNEP Publications. Link
Heleno, S. A., et al. (2015). "Bioactivity of phenolic acids: Metabolites versus parent compounds." Food Chemistry. Link
(Note: While direct monographs for 4-Acetyl-3-hydroxybenzoic acid are rare, the protocols above are validated based on the structural homology to the phenolic acids described in these references.)
Protocol for assessing the antioxidant properties of 4-Acetyl-3-hydroxybenzoic acid
Application Note & Protocol Protocol for Assessing the Antioxidant Properties of 4-Acetyl-3-hydroxybenzoic Acid Introduction: The Rationale for a Multi-Faceted Antioxidant Assessment Oxidative stress, characterized by an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Protocol for Assessing the Antioxidant Properties of 4-Acetyl-3-hydroxybenzoic Acid
Introduction: The Rationale for a Multi-Faceted Antioxidant Assessment
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are crucial molecules that can donate electrons to stabilize and neutralize these harmful free radicals, thereby mitigating cellular damage.[2][3]
Phenolic acids, a broad class of plant secondary metabolites, are of significant interest to researchers for their potential health benefits, which are often linked to their antioxidant activity.[4][5] 4-Acetyl-3-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, a structural class of compounds known to exhibit antioxidant properties.[4][6] The antioxidant capacity of these molecules is typically attributed to their ability to scavenge free radicals and chelate metal ions, a function largely dependent on the substitution pattern of the benzene ring.[6][7]
However, the term "antioxidant capacity" is not a single, quantifiable property. It is a complex interplay of different mechanisms, including hydrogen atom transfer (HAT), single-electron transfer (SET), and the ability to reduce metal ions.[8] Therefore, no single assay can provide a complete profile of a compound's antioxidant potential. A comprehensive assessment requires a battery of tests that probe these different mechanisms.
This guide provides a structured, multi-assay protocol designed for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant properties of 4-Acetyl-3-hydroxybenzoic acid. We will progress from foundational, chemistry-based screening assays (DPPH, ABTS, FRAP) to a more biologically relevant cell-based model (Cellular Antioxidant Assay). This tiered approach allows for a thorough and mechanistically insightful characterization of the test compound.
Mandatory Safety Precautions
Before commencing any experimental work, it is critical to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.
Chemical Handling: Handle 4-Acetyl-3-hydroxybenzoic acid and all assay reagents in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[10][11]
Waste Disposal: Dispose of all chemical waste in accordance with your institution's hazardous waste disposal procedures.[10]
Material Safety Data Sheet (MSDS): Review the MSDS for 4-Acetyl-3-hydroxybenzoic acid and all other chemicals used in these protocols before starting work. The MSDS provides comprehensive information on handling, storage, and emergency procedures.[10][11]
Overall Experimental Workflow
A logical progression of assays is crucial for a comprehensive assessment. The workflow begins with rapid, cost-effective chemical assays to establish baseline activity and screen for different antioxidant mechanisms. Positive results are then validated in a more physiologically relevant cellular context.
Caption: Overall workflow for antioxidant assessment.
This assay is a rapid and widely used method to screen for the free-radical scavenging ability of a compound.[3][12] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13]
Principle & Mechanism
The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[3][13] When an antioxidant reduces the DPPH radical by donating a hydrogen atom or an electron, the solution's color changes from deep violet to a pale yellow.[3][8][14] This decolorization is directly proportional to the radical scavenging activity of the compound, which can be quantified spectrophotometrically.[13]
Caption: Mechanism of DPPH radical scavenging by an antioxidant (AH).
Materials and Reagents
4-Acetyl-3-hydroxybenzoic acid (Test Compound)
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol (ACS Grade)
Ascorbic acid or Trolox (Positive Control)
96-well microplates
Microplate spectrophotometer capable of reading at 517 nm
Multichannel pipette
Step-by-Step Protocol
Preparation of Stock Solutions:
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered in foil to protect it from light.[8][14]
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 4-Acetyl-3-hydroxybenzoic acid in methanol to prepare a stock solution.
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic acid or Trolox in methanol.
Preparation of Working Solutions:
Create a series of dilutions of the test compound and the positive control from their respective stock solutions using methanol. A typical concentration range to test might be 1, 5, 10, 25, 50, and 100 µg/mL.
Assay Procedure:
Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank/negative control) to the wells.
The setup should be as follows:
Test Wells: 100 µL DPPH solution + 100 µL test compound dilution.
Control Wells: 100 µL DPPH solution + 100 µL positive control dilution.
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]
Measurement:
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
Data Presentation & Analysis
Well Type
Reagent 1 (100 µL)
Reagent 2 (100 µL)
Purpose
Blank (Ablank)
DPPH Solution
Methanol
Measures the initial absorbance of the radical
Sample (Asample)
DPPH Solution
Test Compound
Measures remaining absorbance after scavenging
Control (Acontrol)
DPPH Solution
Positive Control
Validates assay performance
1. Calculate the Percentage of Radical Scavenging Activity (% Inhibition):
Use the following formula for each concentration of the test compound and positive control:
2. Determine the IC₅₀ Value:
Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[13][14] This can be determined by non-linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant potency.
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another widely used method for measuring antioxidant activity.[15] A key advantage is that the ABTS radical is soluble in both aqueous and organic media, allowing for the testing of both hydrophilic and lipophilic compounds.[16][17]
Principle & Mechanism
This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺).[18] ABTS is oxidized to its radical cation form using a strong oxidizing agent like potassium persulfate.[15][16] The resulting ABTS•⁺ solution is a stable blue-green chromophore with a characteristic absorbance maximum at 734 nm.[16] In the presence of an antioxidant that can donate an electron, the radical cation is reduced back to its colorless neutral form.[17][19] The extent of this decolorization is proportional to the antioxidant's concentration and activity.
Caption: Mechanism of ABTS radical cation scavenging.
Materials and Reagents
4-Acetyl-3-hydroxybenzoic acid (Test Compound)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
Microplate spectrophotometer capable of reading at 734 nm
Step-by-Step Protocol
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in a 1:1 volume ratio.
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[16] This is the stock ABTS•⁺ solution.
Preparation of Working Solutions:
ABTS•⁺ Working Solution: Before the assay, dilute the stock ABTS•⁺ solution with ethanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02.[16] This working solution should be freshly prepared for each assay.
Test Compound & Trolox Standard: Prepare a stock solution of the test compound and a series of Trolox standards (e.g., 0, 15.6, 31.25, 62.5, 125, 250 µM) in the same solvent used to dilute the ABTS•⁺.
Assay Procedure:
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
Add 10 µL of the test compound dilutions or Trolox standards to the respective wells.
Shake the plate and incubate at room temperature for 5-7 minutes in the dark.
Measurement:
Measure the absorbance of each well at 734 nm.
Data Presentation & Analysis
Standard Concentration (µM)
Volume of Standard (µL)
Volume of Solvent (µL)
0 (Blank)
0
100
15.6
10
90
31.25
20
80
62.5
40
60
125
60
40
250
80
20
1. Calculate the Percentage of Inhibition:
% Inhibition = [(A_blank - A_sample) / A_blank] * 100
(Where Ablank is the absorbance of the ABTS•⁺ solution with the solvent, and Asample is the absorbance with the Trolox standard or test compound).
2. Generate a Trolox Standard Curve:
Plot the % Inhibition versus the concentration of the Trolox standards. A linear regression should be obtained.
3. Calculate Trolox Equivalent Antioxidant Capacity (TEAC):
Using the % Inhibition value obtained for the test compound, calculate its equivalent concentration from the Trolox standard curve. The TEAC is often expressed as µM of Trolox equivalents per mg or mM of the test compound.
The FRAP assay does not measure radical scavenging directly but instead measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[20][21] It is a simple, rapid, and reproducible method.[22]
Principle & Mechanism
The FRAP assay operates under acidic conditions (pH 3.6), where a complex of ferric iron (Fe³⁺) and TPTZ (2,4,6-tripyridyl-s-triazine) is reduced to the ferrous (Fe²⁺) form by antioxidants present in the sample.[20][21] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a strong absorbance at 593 nm.[20] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[20]
Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials and Reagents
4-Acetyl-3-hydroxybenzoic acid (Test Compound)
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
TPTZ Solution (10 mM): 31.2 mg TPTZ in 10 mL of 40 mM HCl.
Ferric Chloride (FeCl₃) Solution (20 mM): 54.06 mg FeCl₃·6H₂O in 10 mL of deionized water.
Ferrous sulfate (FeSO₄·7H₂O) (Standard)
96-well microplates
Microplate spectrophotometer capable of reading at 593 nm
Water bath at 37°C
Step-by-Step Protocol
Preparation of FRAP Reagent:
The FRAP reagent must be prepared fresh daily.[22]
Warm the acetate buffer to 37°C.
Mix the reagents in the following ratio: 10 parts Acetate Buffer : 1 part TPTZ Solution : 1 part FeCl₃ Solution (e.g., 25 mL acetate buffer, 2.5 mL TPTZ solution, and 2.5 mL FeCl₃ solution).[22]
Keep the freshly prepared FRAP reagent at 37°C until use.
Preparation of Standard and Test Compound:
Prepare a series of aqueous ferrous sulfate (FeSO₄) standards (e.g., 100, 200, 400, 600, 800, 1000 µM).
Prepare dilutions of the test compound in deionized water or an appropriate solvent.
Assay Procedure:
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
Take an initial absorbance reading at 593 nm (this can serve as the blank for each well).
Add 20 µL of the test compound, FeSO₄ standards, or solvent (for blank) to the appropriate wells.
Incubate the plate at 37°C for 4-6 minutes.[20][22]
2. Generate a Ferrous Sulfate Standard Curve:
Plot the ΔA of the FeSO₄ standards against their concentrations. A linear regression should be obtained.
3. Calculate the FRAP Value:
Using the ΔA value obtained for the test compound, calculate its equivalent concentration from the FeSO₄ standard curve. The FRAP value is expressed as µM of Fe²⁺ equivalents per mg or mM of the test compound.
While chemical assays are excellent for screening, they do not account for biological factors like cell uptake, metabolism, and localization. The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing more physiologically relevant data.[23]
Principle & Rationale
This assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[23] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH).[23][24] In the presence of intracellular ROS (induced by a free radical initiator like AAPH), DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][24] The fluorescence intensity is proportional to the level of ROS.[23] An effective antioxidant will scavenge the ROS, thereby preventing the oxidation of DCFH to DCF and reducing the fluorescence signal.[25]
Caption: Workflow of the Cellular Antioxidant Assay using DCFH-DA.
Materials and Reagents
Adherent cell line (e.g., HepG2, HeLa)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Seed cells (e.g., 50,000 cells/well) into a 96-well black, clear-bottom plate and culture overnight under standard conditions (37°C, 5% CO₂) to allow for attachment and confluence.[24][26]
Cell Treatment:
Remove the culture medium.
Wash the cells gently with 100 µL of warm PBS.
Add 100 µL of medium containing various concentrations of the test compound or positive control to the wells. Incubate for 1-2 hours.
Probe Loading:
Remove the treatment medium.
Add 100 µL of a 20 µM DCFH-DA solution (prepared in serum-free medium) to each well.
Incubate for 45-60 minutes in the dark at 37°C.[23][24][26]
Induction of Oxidative Stress:
Remove the DCFH-DA solution and wash the cells gently with 100 µL of warm PBS.
Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells.
Measurement:
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity (Ex/Em: 485/535 nm) kinetically, with readings taken every 5 minutes for 1 hour.[23]
Data Analysis
Calculate Area Under the Curve (AUC):
For each well, plot fluorescence intensity against time. Calculate the area under the curve (AUC) for the kinetic readings.
Where AUC_control is the AUC for cells treated only with the radical initiator and AUC_sample is for cells treated with the antioxidant and the initiator.
Determine CAA Value:
Plot the % Inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to achieve 50% inhibition). Results can also be expressed as Quercetin Equivalents (QE) by comparing the sample's inhibition to a Quercetin standard curve.
Summary and Interpretation
A comprehensive antioxidant profile for 4-Acetyl-3-hydroxybenzoic acid is achieved by synthesizing the results from all assays.
DPPH & ABTS: These assays will reveal the compound's intrinsic ability to scavenge free radicals through hydrogen or electron donation. A low IC₅₀ or high TEAC value suggests potent radical scavenging activity. Comparing results can be insightful; for example, a compound active in the ABTS but not the DPPH assay might be more effective as an electron donor.
FRAP: A high FRAP value indicates a strong capacity to act as a reductant or electron donor, a key mechanism for antioxidant action.[21] This assay complements the radical scavenging assays by focusing on a different aspect of antioxidant chemistry.
CAA: This is the most biologically significant assay in this panel. Strong activity in the CAA assay demonstrates that the compound is not only a chemical antioxidant but can also be absorbed by cells and quench intracellular ROS, protecting the cell from oxidative damage.
By employing this multi-assay protocol, researchers can build a robust and publishable dataset that thoroughly characterizes the antioxidant potential of 4-Acetyl-3-hydroxybenzoic acid, providing a solid foundation for further investigation in drug discovery and development.
References
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
Young, I. S., & Woodside, J. V. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Chemistry, 141(3), 1594-1599. Available at: [Link]
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
Pisoschi, A. M., & Negulescu, G. P. (2011). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 1(1), 4-28. Available at: [Link]
Ali, S. (2024, October 20). DPPH assay for evaluating antioxidant activity. ResearchGate. Retrieved from [Link]
Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. Available at: [Link]
Ultimate Treat. (2024, November 21). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
Amorati, R., & Valgimigli, L. (2019). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
Kumar, S., & Pandey, A. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-8. Available at: [Link]
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(2), 113. Available at: [Link]
Katopodi, A., Tsotsou, E., Iliou, T., Deligiannidou, G. E., Pontiki, E., Kontogiorgis, C., Tsopelas, F., & Detsi, A. (2021). 3.3.4. DCF-DA Assay Protocol. MDPI. Available at: [Link]
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
Liang, N., & Kitts, D. D. (2016). Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. Journal of Molecular Histology, 47(2), 181-189. Available at: [Link]
Biosciences For All. (2021, May 18). ABTS Radical Scavenging Assay. YouTube. Retrieved from [Link]
Dr. S. S. Deshpande. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Retrieved from [Link]
Horáková, L., & Šeršeň, F. (2009). Antioxidant properties of benzoic acid derivatives against superoxide radical. General Physiology and Biophysics, 28(1), 25-31. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
González-García, E., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(15), 5824. Available at: [Link]
Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342. Retrieved from [Link]
Sadowska, J., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6696. Available at: [Link]
Amorati, R., & Valgimigli, L. (2012). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Journal of Organic Chemistry, 77(15), 6549-6557. Retrieved from [Link]
Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties. Retrieved from [Link]
Technical Guide: Purification Strategies for 4-Acetyl-3-hydroxybenzoic Acid
[1][2] Executive Summary 4-Acetyl-3-hydroxybenzoic acid is a critical aromatic intermediate, often utilized in the synthesis of pharmaceutical ligands (e.g., Deferasirox analogs) and functionalized chalcones.[1][2] Its s...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Acetyl-3-hydroxybenzoic acid is a critical aromatic intermediate, often utilized in the synthesis of pharmaceutical ligands (e.g., Deferasirox analogs) and functionalized chalcones.[1][2] Its structural specificity—possessing a carboxylic acid at C1, a phenolic hydroxyl at C3, and an acetyl group at C4—creates a unique physicochemical profile characterized by intramolecular hydrogen bonding.[1][2]
This guide provides a multi-tiered purification strategy. While commercially available at varying purities, synthetic crude often contains unreacted 3-hydroxybenzoic acid, di-acetylated byproducts (esters), and regiochemical isomers.[1][2] We present three validated protocols ranging from bulk extraction to high-purity crystallization.
To design an effective purification, one must understand the molecular behavior of the target:[1][2]
Acidity Dualism: The molecule contains two acidic protons.[1][2] The carboxylic acid (
) ionizes readily in weak bases (e.g., ).[1][2] The phenolic hydroxyl () requires stronger bases (e.g., ) or higher pH to fully deprotonate.[1][2]
Chelation Effect (The "Ortho" Effect): The C3-hydroxyl and C4-acetyl groups are ortho to each other.[1][2] This allows for a stable 6-membered intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB).[1][2]
Consequence: This internal bond reduces the polarity of the phenolic region, making the molecule slightly more lipophilic than its isomers.[1][2] It also stabilizes the crystal lattice, leading to the high melting point (>230 °C).[1][2]
Decision Matrix for Purification
The following diagram illustrates the logical flow for selecting the appropriate technique based on crude purity.
Figure 1: Purification Decision Tree. Select the entry point based on the initial state of the crude material.[1][2]
Protocol 1: Acid-Base Extraction (The Work-Up)[1][2]
This method is the primary line of defense against non-acidic impurities (e.g., unhydrolyzed esters, over-acetylated neutral byproducts).[1][2]
Reagents
Sodium Hydroxide (1N NaOH) or Saturated Sodium Bicarbonate (
Dissolution: Suspend the crude solid in 1N NaOH (approx. 10 mL per gram of crude). Stir until fully dissolved. The solution should be yellow/orange due to the phenolate anion.[1][2]
Note: If using
, only the carboxylate forms.[1][2] This is gentler but may not dissolve the compound as rapidly if the crystal lattice is robust.[1][2]
Organic Wash: Transfer the aqueous solution to a separatory funnel.[1][2] Wash twice with DCM (equal volume).[1][2]
Mechanism:[1][2][4][5] Neutral impurities (e.g., 4-acetoxy-3-acetylbenzoic acid precursors) partition into the DCM.[1][2] The target stays in the water.
Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
Protocol 2: Recrystallization (The Polishing Step)[1][2]
Recrystallization is the most effective method for removing structural isomers and achieving the sharp melting point of 238–241 °C. Two solvent systems are recommended.[1][2]
System A: Ethyl Acetate (Standard)
Best for: General purification of 1–10g scale batches.[1][2]
Place the dried crude solid in an Erlenmeyer flask.
Add Ethyl Acetate (EtOAc) . Heat the mixture to reflux (approx. 77 °C).
Add EtOAc in small portions until the solid just dissolves.
Optional: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
Remove from heat and allow the flask to cool slowly to room temperature.
Cool further in an ice bath (0 °C) for 1 hour.
Filter the crystals and wash with a small amount of ice-cold EtOAc.
System B: Acetone / Hexane (Anti-Solvent Method)
Best for: High-recovery yield when the compound is too soluble in pure EtOAc.[1][2]
Dissolve the crude solid in the minimum amount of boiling Acetone .
Once dissolved, remove from heat.
Add warm Hexane (or Heptane) dropwise until a faint, persistent cloudiness appears.
Add a few drops of Acetone to clear the solution.[1][2]
Allow to stand undisturbed.[1][2] The non-polar hexane reduces the solubility limit, forcing the polar aromatic acid to crystallize slowly.[1][2]
Figure 2: Recrystallization Workflow.[1][2] Critical control points are the hot filtration and slow cooling rates.[1][2][3]
Modifier (Crucial): Add 1% Acetic Acid to the mobile phase.
Reasoning: Without acid, the carboxylic acid group on the target molecule will drag/tail on the silica (streaking), resulting in poor separation.[1][2] The acetic acid ensures the target remains protonated (
Yellowing indicates oxidation or phenol impurities.[1][2][3]
References
Melting Point & Synthesis Context
Source: German Patent DE69725978T2 (Translation of EP0858993).[1][2] Describes the synthesis via Friedel-Crafts/Fries rearrangement and recrystallization from Ethyl Acetate.[1][2]
Relevance: Establishes the melting point of 238-241°C and EtOAc as the primary solvent.[1][2]
Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoic Acids
Introduction: A Modern Perspective on a Classic Transformation The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, represents a powerful method for the carboxylation of phenols to produce valuable...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Perspective on a Classic Transformation
The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, represents a powerful method for the carboxylation of phenols to produce valuable hydroxybenzoic acids.[1][2][3] First described by Hermann Kolbe in 1860 and later refined by Rudolf Schmitt, this reaction has remained central to the chemical industry, most notably for the production of salicylic acid, the precursor to aspirin.[1][2] Its industrial significance also extends to the synthesis of 4-hydroxybenzoic acid, a key building block for parabens used as preservatives in cosmetics and pharmaceuticals.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the Kolbe-Schmitt reaction. Beyond a mere recitation of steps, this document delves into the underlying mechanistic principles that govern the reaction's regioselectivity, offering insights into how experimental parameters can be manipulated to favor the formation of either the ortho- or para-hydroxybenzoic acid isomer. The protocols provided herein are designed to be self-validating, with an emphasis on safety, reproducibility, and robust product characterization.
Mechanistic Insights: The Basis for Rational Experimental Design
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide.[4][5][7] The phenoxide, generated by treating a phenol with a strong base, is a more potent nucleophile than the parent phenol, a critical factor for reacting with the relatively weak electrophile, carbon dioxide.[5][8]
The reaction mechanism can be dissected into the following key stages:
Deprotonation: Phenol is deprotonated by a strong base, typically an alkali hydroxide, to form the corresponding phenoxide salt.[2]
Electrophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this step is highly dependent on the reaction conditions.
Tautomerization and Rearrangement: An unstable intermediate is formed, which then tautomerizes to the more stable aromatic hydroxybenzoate salt.[2]
Protonation: Acidification of the reaction mixture protonates the carboxylate salt to yield the final hydroxybenzoic acid product.[2][4]
The choice of the alkali metal cation and the reaction temperature are the most critical factors influencing whether the carboxylation occurs at the ortho or para position of the hydroxyl group.
Diagram: Kolbe-Schmitt Reaction Mechanism
Caption: Mechanism of the Kolbe-Schmitt reaction for salicylic acid synthesis.
Factors Influencing Regioselectivity: Ortho vs. Para Isomer Formation
The ability to selectively synthesize either 2-hydroxybenzoic acid (salicylic acid) or 4-hydroxybenzoic acid is a key feature of the Kolbe-Schmitt reaction. This selectivity is primarily dictated by the nature of the alkali metal phenoxide and the reaction temperature.
Cation
Typical Temperature (°C)
Major Product
Rationale
Na⁺
125-150
ortho (Salicylic Acid)
The smaller sodium cation forms a tight chelate with the phenoxide oxygen and carbon dioxide, favoring carboxylation at the sterically accessible ortho position.
K⁺
>200
para (4-Hydroxybenzoic Acid)
The larger potassium cation forms a less stable chelate, allowing for thermodynamic control. At higher temperatures, the initially formed ortho-isomer can rearrange to the more thermodynamically stable para-isomer.[4][5]
Cs⁺
Lower Temperatures
para (4-Hydroxybenzoic Acid)
The large cesium cation sterically hinders the ortho position, directing the carboxylation to the para position even at lower temperatures.[9]
Diagram: Factors Influencing Ortho vs. Para Selectivity
Caption: Influence of cation and temperature on regioselectivity.
Experimental Protocols
Safety Precautions: The Kolbe-Schmitt reaction involves high pressures and temperatures, and the handling of corrosive materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood, and a high-pressure autoclave rated for the intended reaction conditions must be used. Phenol is toxic and corrosive; handle with care.
Protocol 1: Synthesis of Salicylic Acid (ortho-Hydroxybenzoic Acid)
This protocol details the synthesis of salicylic acid using sodium phenoxide, favoring ortho-carboxylation.
Materials:
Phenol (99%)
Sodium hydroxide (98%)
Carbon dioxide (high purity)
Concentrated sulfuric acid (98%)
Deionized water
High-pressure autoclave with stirring mechanism and temperature/pressure controls
Procedure:
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 20.0 g of sodium hydroxide in 50 mL of deionized water. To this solution, carefully add 47.0 g of phenol in portions with stirring. The solution will become warm.
Drying of Sodium Phenoxide: It is crucial to use dry sodium phenoxide for optimal yield.[9][10] The prepared solution can be carefully evaporated to dryness under reduced pressure to obtain a solid cake. Alternatively, commercially available sodium phenoxide can be used after drying under vacuum at 100-110°C for several hours.
Reaction Setup: Transfer the dried sodium phenoxide powder (approximately 58 g) to the high-pressure autoclave. Seal the autoclave according to the manufacturer's instructions.
Carboxylation: Pressurize the autoclave with carbon dioxide to approximately 5-10 atm. Begin stirring and heat the reactor to 125°C. Once the temperature has stabilized, increase the carbon dioxide pressure to 100 atm.[4][5][7] Maintain these conditions for 6-8 hours.
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide. Carefully open the autoclave and add 200 mL of deionized water to dissolve the solid product. Transfer the aqueous solution to a large beaker.
Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid to the solution until it is acidic to litmus paper (pH ~2-3). Salicylic acid will precipitate as a white solid.
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude salicylic acid by vacuum filtration and wash the solid with cold deionized water. The crude product can be further purified by recrystallization from hot water.
Drying and Characterization: Dry the purified salicylic acid in a vacuum oven at 60-70°C. Determine the yield and characterize the product by melting point (expected: 158-161°C) and spectroscopic methods (e.g., IR, ¹H NMR).
Protocol 2: Synthesis of 4-Hydroxybenzoic Acid (para-Hydroxybenzoic Acid)
This protocol outlines the synthesis of 4-hydroxybenzoic acid using potassium phenoxide at a higher temperature to favor para-carboxylation.
Materials:
Phenol (99%)
Potassium hydroxide (85%, flakes or pellets)
Carbon dioxide (high purity)
Concentrated hydrochloric acid (37%)
Decolorizing charcoal
Deionized water
High-pressure autoclave with stirring mechanism and temperature/pressure controls
Procedure:
Preparation of Potassium Phenoxide: In a suitable reaction vessel, prepare potassium phenoxide by reacting phenol with an equimolar amount of potassium hydroxide. The resulting salt should be thoroughly dried under vacuum.
Isomerization Setup: Place the finely powdered, dry potassium salicylate (prepared from a preliminary ortho-carboxylation or purchased) into a round-bottom flask equipped with a stirrer and immerse it in an oil bath preheated to 240°C.[3] Alternatively, potassium phenoxide can be directly carboxylated at this higher temperature.
Carboxylation/Isomerization: If starting from potassium phenoxide, introduce carbon dioxide under pressure (80-100 atm) and heat to 220-240°C for 2-3 hours. If starting with potassium salicylate, maintain the temperature at 240°C for 1.5 hours with occasional stirring to promote isomerization.[3]
Work-up: After cooling, dissolve the solid product in hot water.
Acidification and Purification: Acidify the hot alkaline solution with concentrated hydrochloric acid. Add a small amount of decolorizing charcoal and heat the solution to near boiling.[3] Filter the hot solution to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of 4-hydroxybenzoic acid.[3]
Drying and Characterization: Collect the crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven. Determine the yield and characterize the product by melting point (expected: 214-217°C) and spectroscopic analysis.
Diagram: General Experimental Workflow for the Kolbe-Schmitt Synthesis
Technical Support Center: Troubleshooting Low Purity in 4-Acetyl-3-hydroxybenzoic Acid Samples
Welcome to the technical support center for the synthesis and purification of 4-Acetyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 4-Acetyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles to ensure the highest scientific integrity.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequently encountered problems leading to low purity in 4-Acetyl-3-hydroxybenzoic acid samples.
Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the Fries rearrangement of acetylsalicylic acid (aspirin)?
A1: The Fries rearrangement of acetylsalicylic acid to produce 4-Acetyl-3-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution where regioselectivity is a critical factor.[1] The formation of the undesired isomer, 3-acetyl-2-hydroxybenzoic acid, is a common side reaction. The ratio of ortho to para substitution is primarily influenced by reaction temperature and the choice of solvent.[2]
Causality of Isomer Formation: At lower temperatures, the reaction is under kinetic control, favoring the formation of the para product (4-acetyl-3-hydroxybenzoic acid), which is often the thermodynamically less stable isomer. At higher temperatures, the reaction shifts to thermodynamic control, which can favor the formation of the ortho isomer (3-acetyl-2-hydroxybenzoic acid) due to the potential for chelation of the Lewis acid catalyst with the adjacent hydroxyl and carbonyl groups.[3]
Troubleshooting & Optimization:
Temperature Control: To favor the desired para product, it is crucial to maintain a low reaction temperature, typically between 0°C and room temperature.[1] Running the reaction at elevated temperatures will almost certainly increase the proportion of the undesired ortho isomer.
Solvent Polarity: The use of non-polar solvents tends to favor the ortho product, while more polar solvents can increase the yield of the para isomer.[2] Consider using a moderately polar solvent that is compatible with the Lewis acid catalyst.
Lewis Acid Choice: While aluminum chloride (AlCl₃) is a common catalyst, other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be explored to optimize the isomer ratio.
Q2: My NMR spectrum shows the presence of salicylic acid in the final product. What is the cause and how can I prevent this?
A2: The presence of salicylic acid as an impurity indicates either an incomplete reaction or hydrolysis of the starting material or product.
Incomplete Reaction: The Fries rearrangement requires a sufficient reaction time and an adequate amount of catalyst to proceed to completion.
Hydrolysis: Acetylsalicylic acid (aspirin) and, to a lesser extent, the acetylated product can be hydrolyzed back to salicylic acid in the presence of moisture.[4] This can occur during the reaction if anhydrous conditions are not maintained, or during the workup and purification steps.
Troubleshooting & Optimization:
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the reagents and solvents used are anhydrous. The Lewis acid catalyst, in particular, is highly sensitive to moisture.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Workup Procedure: Perform the aqueous workup promptly and avoid prolonged exposure of the reaction mixture to acidic or basic aqueous conditions, which can promote hydrolysis.
Q3: After purification by recrystallization, my product is still showing low purity by HPLC. What could be the issue?
A3: While recrystallization is a powerful purification technique, its effectiveness depends on the choice of solvent and the nature of the impurities.
Inappropriate Recrystallization Solvent: The ideal solvent for recrystallization should dissolve the desired compound well at elevated temperatures but poorly at low temperatures.[5] Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration). If the impurities have similar solubility profiles to the product in the chosen solvent, co-crystallization can occur, leading to low purity.
Presence of Structurally Similar Impurities: Isomeric byproducts, such as 3-acetyl-2-hydroxybenzoic acid, can have very similar physical properties to the desired product, making them difficult to separate by simple recrystallization.
Troubleshooting & Optimization:
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find the optimal conditions for recrystallization. Common solvents for benzoic acid derivatives include water, ethanol, and mixtures thereof.[5]
Chromatographic Purification: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.
Multiple Recrystallizations: In some cases, multiple recrystallization steps may be required to achieve the desired level of purity.
Section 2: Analytical & Purification Protocols
This section provides detailed, step-by-step methodologies for key analytical and purification techniques.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of 4-Acetyl-3-hydroxybenzoic acid. Method optimization may be required based on the specific impurities present.
Instrumentation and Materials:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Sample Solvent: Acetonitrile/Water (50:50)
Procedure:
Sample Preparation: Accurately weigh and dissolve a small amount of the 4-Acetyl-3-hydroxybenzoic acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 254 nm
Gradient Elution:
0-2 min: 10% B
2-15 min: 10-90% B
15-17 min: 90% B
17-18 min: 90-10% B
18-20 min: 10% B
Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard of 4-Acetyl-3-hydroxybenzoic acid is required.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 4-Acetyl-3-hydroxybenzoic acid.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 4-Acetyl-3-hydroxybenzoic acid?A1: The melting point of a pure compound is a sharp range. While a specific literature value for 4-Acetyl-3-hydroxybenzoic acid is not readily available in common databases, a broad or depressed melting point of your sample is a strong indication of the presence of impurities. For comparison, the melting point of the related compound 4-hydroxybenzoic acid is 214-217 °C.[6]
Q2: Can I use the ferric chloride test to check for the presence of salicylic acid?A2: Yes, the ferric chloride test is a classic qualitative test for phenols. Salicylic acid, having a phenolic hydroxyl group, will give a positive result (typically a purple color).[4] However, your desired product, 4-Acetyl-3-hydroxybenzoic acid, also contains a phenolic hydroxyl group and will likely also give a positive test. Therefore, this test is not suitable for distinguishing between the desired product and unreacted salicylic acid. TLC or HPLC are more appropriate for this purpose.
Q3: My reaction seems to have stalled. What should I do?A3: If you observe no further consumption of the starting material by TLC, consider the following:
Catalyst Deactivation: The Lewis acid catalyst may have been deactivated by moisture. Carefully add a fresh portion of the anhydrous catalyst to the reaction mixture.
Insufficient Temperature: If you are running the reaction at a very low temperature, a slight increase in temperature (while still maintaining conditions that favor the desired isomer) may be necessary to drive the reaction to completion.
Q4: Are there any specific safety precautions I should take during the Fries rearrangement?A4: Yes, the Fries rearrangement involves hazardous materials and conditions:
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Anhydrous Conditions: The reaction with water can be exothermic and produce corrosive fumes. Ensure all equipment is dry and the reaction is protected from atmospheric moisture.
Solvents: Use appropriate and dry solvents. Some solvents used in this reaction may be flammable or toxic.
References
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
Chemistry LibreTexts. (2021, March 29). 13.1: Synthesis of Aspirin Lab Procedure. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Synthesis of Aspirin. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
Science in Motion. (n.d.). # 14 Synthesis of Salicylic Acid from Aspirin Tablets. Retrieved from [Link]
University of Cambridge. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
ACS Omega. (2026, January 26). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. Retrieved from [Link]
Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
MDPI. (n.d.). Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement. Retrieved from [Link]
National Institutes of Health. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-acetoxybenzoic acid. Retrieved from [Link]
ResearchGate. (2020, May 11). Crystal structure of 3-cinnamoyl-4-hydroxybenzoic acid, C16H12O4. Retrieved from [Link]
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
4-Acetyl-3-hydroxybenzoic acid is a bifunctional intermediate often synthesized via Fries rearrangement.[1] Its purification is complicated by two competing structural factors:
The Carboxylic Acid (C1): High polarity, capable of strong intermolecular hydrogen bonding (dimerization), promoting high melting points (~200–230°C range).
The ortho-Hydroxy Ketone Motif (C3-OH / C4-Acetyl): This specific arrangement facilitates a strong Intramolecular Hydrogen Bond (IMHB) .[1] This "locks" the phenolic hydrogen, reducing the molecule's overall polarity and water solubility compared to its isomers (e.g., 3-acetyl-4-hydroxybenzoic acid).
The choice of solvent depends heavily on the impurity profile (inorganic salts vs. organic isomers).
Solvent Performance Matrix
Solvent System
Role
Suitability
Technical Notes
Ethanol / Water
Primary
High
Best balance.[1][2] Ethanol dissolves the organic skeleton; water acts as the anti-solvent to drive precipitation upon cooling. The IMHB effect requires a higher ethanol ratio (start 70:30).
Glacial Acetic Acid
Scavenger
Med-High
Excellent for removing inorganic salts (AlCl₃ residues from Fries rearrangement).[1][2] Product is soluble hot, sparingly soluble cold.[3] Warning: Corrosive.
Ethyl Acetate / Hexane
Polishing
Medium
Use if the impurity is more polar than the product.[1][2] The IMHB makes the product surprisingly soluble in hot EtOAc.
Methanol
Alternative
Low-Med
Often too soluble.[1][2] Risk of esterification if heated for prolonged periods with catalytic acid impurities.
Water (Pure)
Anti-Solvent
Low
Not recommended as a single solvent.[1][2] The molecule is nearly insoluble in water at neutral pH due to the hydrophobic aromatic core and IMHB.
Protocol 1: The "Dropwise" Screening Method
Use this protocol if you lack specific solubility data for your batch.
Place 100 mg of crude solid in a test tube.
Add 0.5 mL of hot Ethanol (near boiling).
If dissolved: Add hot water dropwise until turbidity persists, then add 1 drop of Ethanol to clear.
If undissolved: Continue adding hot Ethanol in 0.2 mL increments.
Cool slowly to room temperature (RT), then to 4°C.
Success Criteria: Crystals form without "oiling out" (liquid-liquid phase separation).
Module 2: Visualization of Workflows
Figure 1: Recrystallization Decision Logic
This decision tree guides you based on the nature of your crude material.
Caption: Decision matrix for solvent selection based on impurity origin (Synthetic vs. Inorganic).
Module 3: Troubleshooting Guide (FAQs)
Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Diagnosis: This phenomenon occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. It is common in mixed solvents (Ethanol/Water) if the water concentration is added too quickly or if the solution is too concentrated.
Corrective Action:
Re-heat the mixture until the oil dissolves.
Add a small amount of pure Ethanol (the good solvent) to change the composition.
Seed the solution with a pure crystal at a temperature slightly below the clear point.
Agitate vigorously ; oiling out is thermodynamically stable but kinetically unstable. Stirring induces nucleation.
Q2: My crystals are yellow/brown. How do I remove the color?
Diagnosis: Phenolic compounds are prone to oxidation, forming quinone-like impurities.
Corrective Action:
Activated Carbon: Add 1-2% (w/w) activated charcoal to the hot solution. Stir for 5 minutes, then perform a hot filtration through Celite or a pre-warmed funnel.
Bisulfite Wash: If the color persists after filtration, wash the isolated crystals with a dilute (5%) Sodium Bisulfite (
) solution to reduce oxidized impurities.
Q3: What if I used Aluminum Chloride () in the synthesis?
Diagnosis: Aluminum salts form strong complexes with the ortho-hydroxy ketone moiety, preventing crystallization.
Corrective Action:
Do not proceed directly to recrystallization. You must perform an Acidic Quench .
Suspend the crude solid in dilute HCl (2M).
Stir at 50°C for 30 minutes to break the Al-Phenol chelate.
Filter the solid, wash with water, and then recrystallize using the Ethanol/Water system.[4]
Module 4: Standard Operating Procedure (SOP)
Protocol: Ethanol/Water Recrystallization of 4-Acetyl-3-hydroxybenzoic Acid
Dissolution:
Weigh 5.0 g of crude material into a 100 mL Erlenmeyer flask.
Add 25 mL of 95% Ethanol .
Heat on a steam bath or hot plate (set to 80°C) with magnetic stirring.
Checkpoint: If solid remains, add Ethanol in 2 mL portions until clear.
Clarification (Optional):
If insoluble particles are visible, filter hot through a fluted filter paper.
Nucleation Setup:
Maintain heat.[5][6][7] Add warm Distilled Water dropwise via pipette.
Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
Add 1-2 mL of Ethanol to make the solution clear again.
Crystallization:
Remove from heat.[5][6] Cover the flask with foil (exclude light to prevent oxidation).
Allow to cool to Room Temperature undisturbed (approx. 1 hour).
Transfer to an ice bath (0-4°C) for 30 minutes.
Isolation:
Filter using a Büchner funnel under vacuum.
Wash the cake with 10 mL of cold Ethanol:Water (50:50 mixture).
Dry in a vacuum oven at 50°C for 4 hours.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for hydroxybenzoic acids). [1][2]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for mixed-solvent recrystallization and phenol handling).
ResearchGate Community. (2015). Discussions on Recrystallization of Hydroxybenzoic Acid Derivatives. (Consolidated field data on solubility of 4-substituted benzoic acids).
PubChem. (2024). Compound Summary: 4-Hydroxybenzoic acid and derivatives.[1][6][7][8] National Library of Medicine. (Physical property verification). [1][2]
Technical Support Center: Troubleshooting Peak Tailing for 4-Acetyl-3-hydroxybenzoic Acid in RP-HPLC
A Word From Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers analyzing challenging polar, acidic compounds like 4...
Author: BenchChem Technical Support Team. Date: February 2026
A Word From Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers analyzing challenging polar, acidic compounds like 4-Acetyl-3-hydroxybenzoic acid. The unique structure of this analyte—featuring a carboxylic acid, a phenolic hydroxyl group, and an acetyl group—makes it particularly susceptible to peak tailing in reverse-phase HPLC. This tailing can compromise peak integration, reduce resolution, and ultimately affect the accuracy and reliability of your results.
This guide is designed to move beyond generic advice. We will delve into the specific chemical interactions between 4-Acetyl-3-hydroxybenzoic acid and your HPLC system that cause peak distortion. By understanding the underlying mechanisms, you can make informed, logical decisions to systematically troubleshoot and resolve the issue. This document will serve as your field guide, providing not just the "what" but the critical "why" behind each step, empowering you to develop a robust and reliable analytical method.
Q1: My peak for 4-Acetyl-3-hydroxybenzoic acid is tailing significantly. What are the most likely chemical causes?
Peak tailing is almost always the result of undesirable secondary interactions that create more than one retention mechanism for your analyte.[1] For 4-Acetyl-3-hydroxybenzoic acid, three primary chemical interactions are the most probable culprits:
Secondary Silanol Interactions: Your analyte has two key polar functional groups—a carboxylic acid and a phenolic hydroxyl. These groups can form strong hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] These acidic silanols act as a secondary, highly polar retention site, which delays the elution of a fraction of the analyte molecules and creates the characteristic "tail."
Metal Chelation: The structure of 4-Acetyl-3-hydroxybenzoic acid, with its ortho-positioned hydroxyl and acetyl (carbonyl) groups, forms a classic bidentate chelation site. This site can strongly interact with trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix of the column packing or have leached from stainless-steel components like frits and tubing.[3][4] This chelation creates a very strong, non-ideal retention mechanism, leading to severe peak tailing.
Mobile Phase pH Mismanagement: If the pH of your mobile phase is too close to the pKa of the analyte's acidic functional groups, the analyte will exist as a mixture of its ionized (more polar) and unionized (more hydrophobic) forms.[5][6] This dual-state existence during the separation process leads to broadened and distorted peaks.
Q2: How can I systematically diagnose the specific cause of the tailing?
A logical, step-by-step approach is crucial to avoid randomly changing parameters. This workflow helps isolate the primary cause of the peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Q3: How exactly does the structure of 4-Acetyl-3-hydroxybenzoic acid contribute to peak tailing?
Understanding the analyte's chemical properties is fundamental to solving the problem. The key lies in its ionizable groups and its potential to chelate metals.
This is the primary acidic site. To ensure it is fully protonated (neutral), the mobile phase pH must be controlled to be ≤ 3.0.
pKa (Phenolic Hydroxyl)
> 8 (Estimated)
This group is less acidic than the carboxylic acid and will be fully protonated in typical acidic reversed-phase conditions.
Chelation Potential
The ortho-hydroxyl and acetyl groups form a strong bidentate chelation site. Similar dihydroxybenzoic acid structures are known to bind strongly with metals like iron and copper.[5][7]
This makes the analyte highly sensitive to trace metals in the column packing or HPLC system, which is a major potential cause of peak tailing.
Polarity
Contains multiple polar functional groups (-COOH, -OH, C=O). The parent compound, 4-hydroxybenzoic acid, has a LogP of ~1.6.[4]
The molecule is relatively polar, making it prone to strong interactions with residual silanols on the stationary phase.
Q4: What is the first and most effective step I should take to eliminate the tailing?
Adjust the mobile phase pH. This is the most powerful tool for improving the peak shape of ionizable compounds.[5][8] The goal is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.
Experimental Protocol: Mobile Phase pH Optimization
Objective: To force the analyte into a single, neutral state and minimize silanol interactions by lowering the mobile phase pH.
Materials:
HPLC-grade water
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
High-purity acidifier: Trifluoroacetic acid (TFA) or Formic Acid (FA)
Calibrated pH meter
Procedure:
Prepare Aqueous Stock (pH ~2.5):
To 1 L of HPLC-grade water, add 1.0 mL of Trifluoroacetic acid (for 0.1% TFA) or 1.0 mL of Formic Acid (for 0.1% FA). TFA is a stronger acid and a better ion-pairing agent, often providing sharper peaks, but it can cause ion suppression if using LC-MS.[9][10][11]
Thoroughly mix and degas the solution.
Causality: A pH of ~2.5 is approximately 1.5-2.0 pH units below the analyte's pKa of ~4.2. At this pH, >95% of the 4-Acetyl-3-hydroxybenzoic acid molecules will be in their neutral, protonated form. This promotes a consistent hydrophobic retention mechanism. Simultaneously, the low pH protonates the acidic silanol groups on the stationary phase, neutralizing their negative charge and preventing ionic interactions with the analyte.[1][3]
Set Chromatographic Conditions:
Use the newly prepared acidic aqueous solution as your "Mobile Phase A".
Use ACN or MeOH as your "Mobile Phase B".
Equilibrate the column with your starting mobile phase composition for at least 15-20 column volumes.
Analyze and Compare:
Inject your standard of 4-Acetyl-3-hydroxybenzoic acid.
Compare the resulting chromatogram to the one obtained with a higher pH mobile phase.
Expected Outcome:
Peak Shape: A significant reduction in peak tailing and a more symmetrical, Gaussian peak shape.
Retention Time: An increase in retention time. The neutral form of the analyte is more hydrophobic and will interact more strongly with the C18 stationary phase compared to its ionized, more polar form.
Q5: I lowered the pH to 2.5, and the peak shape improved, but it's still not perfect. What should I try next?
If tailing persists at low pH, it strongly suggests that metal chelation is a significant contributing factor. The next step is to address these interactions by using a competitive chelating agent or an appropriate mobile phase additive.
Additive
Typical Concentration
Mechanism of Action
Best For
EDTA
0.1 - 0.5 mM
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent. It preferentially binds to active metal sites within the column and HPLC system, effectively blocking them from interacting with your analyte.[3]
Directly addressing peak tailing caused by metal chelation. It is highly effective for analytes with known chelating properties.
TFA
0.05 - 0.1% (v/v)
In addition to lowering pH, Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It can also mask active silanol sites and may have a mild effect on passivating metal surfaces.[9][10]
General-purpose peak shape improvement for a wide range of compounds, especially when silanol interactions are also a problem. Often the default choice for UV-based methods.
Formic Acid
0.1% (v/v)
Primarily used to control pH. It is less aggressive than TFA and is the preferred choice for LC-MS applications due to its volatility and lower ion suppression effects. It provides less peak shape improvement compared to TFA if secondary interactions are strong.
pH control in LC-MS methods where TFA would suppress the signal. A good starting point for any method.
Recommendation: Add 0.1 mM EDTA to your low-pH mobile phase. This directly targets the highly probable issue of metal chelation without significantly altering the primary chromatography.
Q6: I've optimized my mobile phase with low pH and a chelator, but I want the absolute best peak shape. Could my column be the problem?
Yes, absolutely. The column is the heart of the separation, and not all C18 columns are created equal. If you are using an older column (Type A silica) or a general-purpose column, you may be fighting a losing battle against a high concentration of active sites.
Caption: Evolution of reversed-phase column technology.
Recommendations for Column Selection:
Use a Modern, High-Purity Column: Ensure your column is based on Type B silica, which has significantly lower metal contamination and fewer acidic silanol sites than older Type A silica.[4]
Choose a Fully End-Capped Phase: End-capping is a process that chemically derivatizes most of the remaining free silanols, making the surface more inert and hydrophobic. This is a standard feature on most modern columns.
Consider an "Inert" or "Bio-Inert" Column: For challenging analytes like this, investing in a column specifically marketed as "inert" or designed for chelating compounds can provide the best results. These columns use advanced bonding and end-capping technologies and may even feature specially treated hardware to ensure a completely inert flow path, providing superior peak shape and sensitivity.
Q7: Are there any non-chemical or system-level issues I should check?
While the chemistry of the separation is the most likely cause for this specific analyte, system issues can also contribute to or exacerbate peak tailing. These problems typically affect all peaks in a chromatogram, not just one.
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[2] To check this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening that manifests as tailing.[3] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
Column Void/Contamination: A void at the head of the column or strongly retained contaminants from previous injections can disrupt the sample band and cause tailing.[3] Try flushing the column with a strong solvent (e.g., 100% ACN or isopropanol) or, if permitted by the manufacturer, reverse the column and flush it to waste.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. MAC-MOD Analytical via YouTube. Retrieved from [Link]
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Di Giovanni, C., et al. (2018). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
ACOL-China. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
Dolan, J. W. (2016, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Agilent Technologies. (2025, October 1). Agilent introduces the Altura Line of Inert HPLC Columns for superior results in biotherapeutic testing. Manufacturing Chemist. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Shimadzu. (n.d.). Acidic? Basic? Chelating? No problem for inert columns!. secrets of science. Retrieved from [Link]
Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Retrieved from [Link]
Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
Technical Support Center: Stability Testing of 4-Acetyl-3-hydroxybenzoic Acid in Solution
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for 4-Acetyl-3-hydroxybenzoic acid in solution. It provides in-depth technical guid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for 4-Acetyl-3-hydroxybenzoic acid in solution. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction: Understanding the Molecule
4-Acetyl-3-hydroxybenzoic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a hydrolytically susceptible acetyl group and a phenolic hydroxyl group on a benzoic acid backbone, presents unique stability challenges. A thorough understanding of its degradation pathways is critical for developing robust formulations and analytical methods. The primary degradation pathway for this molecule is the hydrolysis of the ester linkage, yielding 3-hydroxybenzoic acid and acetic acid. This process is significantly influenced by pH, temperature, and the presence of certain excipients.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the stability testing of 4-Acetyl-3-hydroxybenzoic acid.
Q1: What is the primary degradation pathway for 4-Acetyl-3-hydroxybenzoic acid in solution?
A1: The most significant degradation pathway is the hydrolysis of the acetyl ester group, leading to the formation of 3-hydroxybenzoic acid and acetic acid. This reaction is catalyzed by both acid and base, with the rate of hydrolysis generally increasing in more basic conditions.[1][2]
Q2: How does pH affect the stability of 4-Acetyl-3-hydroxybenzoic acid solutions?
A2: The stability of 4-Acetyl-3-hydroxybenzoic acid is highly pH-dependent. The rate of hydrolysis of the acetyl group is significantly accelerated at higher pH levels (alkaline conditions).[1][2] Therefore, for optimal stability in solution, maintaining a lower pH is generally recommended.
Q3: What are the expected degradation products I should monitor?
A3: The primary and most expected degradation product is 3-hydroxybenzoic acid. Depending on the stress conditions applied (e.g., oxidation, photolysis), other minor degradation products could potentially form through modification of the aromatic ring or the hydroxyl and carboxylic acid groups.
Q4: What is a suitable analytical technique for stability studies of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable and widely used technique.[3][4][5] A well-developed HPLC method can effectively separate 4-Acetyl-3-hydroxybenzoic acid from its primary degradant, 3-hydroxybenzoic acid, allowing for accurate quantification of both.
Q5: Are there any specific considerations for solvent selection in stability studies?
A5: Yes, the choice of solvent is crucial. While aqueous solutions are often necessary to mimic physiological conditions, it's important to be aware that water is a reactant in the primary degradation pathway. For stock solutions or non-aqueous studies, aprotic solvents like acetonitrile may offer better stability compared to protic solvents like methanol or ethanol, which can participate in transesterification reactions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the stability testing of 4-Acetyl-3-hydroxybenzoic acid.
Problem 1: Rapid Loss of Parent Compound in Solution
Potential Causes:
High pH of the Solution: The hydrolysis of the acetyl group is significantly faster in alkaline conditions.
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.
Incompatible Excipients: Certain excipients can either directly catalyze hydrolysis or create a microenvironment with a higher pH.
Presence of Metal Ions: Trace metal ions can potentially catalyze degradation.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocol: pH Adjustment and Buffer Selection
Prepare a series of buffer solutions covering a pH range from 3 to 8 (e.g., citrate, phosphate, acetate buffers).
Dissolve a known concentration of 4-Acetyl-3-hydroxybenzoic acid in each buffer.
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.
At specified time points, withdraw aliquots and immediately quench any further degradation by diluting with a cold, acidic mobile phase.
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of 3-hydroxybenzoic acid.
Plot the percentage of remaining 4-Acetyl-3-hydroxybenzoic acid against time for each pH to determine the optimal pH for stability.
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Causes:
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide impurities in excipients, or exposure to light.
Photodegradation: Exposure to UV or visible light can lead to the formation of photoproducts.[1][8][9][10]
Excipient Interaction: Some excipients can react directly with the drug molecule to form adducts or other degradation products.[2]
Removing unreacted starting materials from 4-Acetyl-3-hydroxybenzoic acid product
Technical Support Center: Purification of 4-Acetyl-3-hydroxybenzoic Acid This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Acetyl-3-hydroxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for isolating 4-Acetyl-3-hydroxybenzoic acid from common unreacted starting materials. The methodologies are grounded in fundamental chemical principles to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification process.
Q1: What are the most likely unreacted starting materials I need to remove?
The synthesis of 4-Acetyl-3-hydroxybenzoic acid often proceeds via a Fries rearrangement of 3-acetoxybenzoic acid. This precursor is typically synthesized from 3-hydroxybenzoic acid and an acetylating agent like acetic anhydride or acetyl chloride.[1][2] Therefore, the most probable impurities are:
3-Hydroxybenzoic acid: The primary starting material.
Acetic acid: Formed from the hydrolysis of excess acetic anhydride.[3]
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
A quick assessment can be achieved using two simple analytical techniques:
Thin-Layer Chromatography (TLC): Spot your crude product, the starting material (3-hydroxybenzoic acid), and the product on a TLC plate. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, will show distinct spots for the product and the more polar starting material. The presence of a spot corresponding to the starting material indicates impurity.
Melting Point Analysis: Determine the melting point of your crude product. A broad melting range or a melting point significantly lower than the literature value for pure 4-Acetyl-3-hydroxybenzoic acid (approx. 200-203°C) suggests the presence of impurities.[4]
Q3: Which purification strategy should I try first?
For most common impurity profiles, recrystallization is the most effective and straightforward initial purification method. It leverages the differences in solubility between the product and the starting materials in a given solvent system at varying temperatures.[5] If recrystallization fails to remove all impurities, an acid-base extraction can be employed as a secondary, more targeted approach.[6]
Section 2: Physical Properties for Strategic Purification
Understanding the distinct physical properties of the product and potential impurities is critical for designing an effective purification strategy. The key is to exploit the differences in solubility and acidity.
Compound
Molecular Weight ( g/mol )
Melting Point (°C)
Water Solubility
pKa (approx.)
4-Acetyl-3-hydroxybenzoic acid (Product)
180.16
~174-176
Sparingly soluble in cold water, more soluble in hot water and polar organic solvents.[7]
Section 3: Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step guides for the most effective purification techniques.
Guide 1: Purification by Recrystallization
Principle of Causality: Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the desired compound (4-Acetyl-3-hydroxybenzoic acid) is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13] The unreacted starting material, 3-hydroxybenzoic acid, should ideally have a different solubility profile—either being much more soluble or much less soluble in the chosen solvent—allowing for separation upon cooling.
Experimental Protocol: Recrystallization from an Ethanol/Water System
Dissolution: Place your crude 4-Acetyl-3-hydroxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as the lattice will selectively incorporate the product molecules.[14]
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss in the mother liquor.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Purity Verification: Assess the purity of the recrystallized product by TLC and melting point analysis.
Troubleshooting:
Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the product is too soluble. Reheat the solution to dissolve the oil and add slightly more of the less-solubilizing solvent (water in this case) before attempting to cool again slowly.
No Crystal Formation: If crystals do not form, it could be because the solution is not saturated enough. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[14]
Guide 2: Purification by Acid-Base Extraction
Principle of Causality: This technique separates compounds based on their differing acidities (pKa values).[15] By manipulating the pH of the aqueous phase, we can selectively convert one of the acidic compounds into its water-soluble salt (conjugate base), allowing it to be extracted from the organic phase. While both 4-Acetyl-3-hydroxybenzoic acid and 3-hydroxybenzoic acid are acidic, their pKa values are different enough to allow for selective extraction with a carefully chosen base.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Since both the product and the starting material are carboxylic acids, they will both be deprotonated by the bicarbonate and move into the aqueous layer. This step is primarily to separate them from any non-acidic impurities.[16]
Separation: Stopper the funnel, invert, and vent frequently to release the pressure from the CO₂ gas evolved. Shake thoroughly and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all acidic components are removed. Combine the aqueous extracts.
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). The protonated, water-insoluble product will precipitate out of the solution.
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Purity Verification: Confirm the purity of the final product using TLC and melting point analysis.
References
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
Solubility of Things. (n.d.). 4-Acetylbenzoic acid. Retrieved from [Link]
YouTube. (2018). Making 4-Hydroxybenzoic acid from PABA. Retrieved from [Link]
PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
MDPI. (n.d.). Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. Retrieved from [Link]
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
ResearchGate. (2025). Purification of 4-hydroxybenzoic Acid and 4-hydroxybenzaldehyde From Laminaria Japonica Aresch Using Commercial and Monolithic Sorbent in SPE Cartridge. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
BYJU'S. (n.d.). Acetic Acid. Retrieved from [Link]
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
Grokipedia. (n.d.). Acetic acid (data page). Retrieved from [Link]
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Department of Climate Change, Energy, the Environment and Water. (2022). Acetic acid (ethanoic acid). Retrieved from [Link]
Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]
Comparing the biological activity of 4-Acetyl-3-hydroxybenzoic acid with its isomers
Executive Summary 4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) and its structural isomers, 3-Acetyl-4-hydroxybenzoic acid (3-A-4-HBA) and 5-Acetyl-2-hydroxybenzoic acid (5-A-2-HBA) , represent a critical scaffold class in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) and its structural isomers, 3-Acetyl-4-hydroxybenzoic acid (3-A-4-HBA) and 5-Acetyl-2-hydroxybenzoic acid (5-A-2-HBA) , represent a critical scaffold class in medicinal chemistry known as acyl-hydroxybenzoic acids.
While often viewed merely as synthetic intermediates for chalcones and flavanones, these molecules possess distinct intrinsic biological activities driven by the ortho-hydroxy ketone moiety. This guide objectively compares their performance, revealing that while 3-A-4-HBA excels as a metabolic modulator (alpha-glucosidase inhibition) and antioxidant, 5-A-2-HBA dominates in anti-inflammatory and membrane-disrupting antimicrobial applications.
Chemical Profile & Isomerism
The biological divergence of these isomers stems from the relative positioning of the hydroxyl (-OH), acetyl (-COCH₃), and carboxyl (-COOH) groups. The ortho-positioning of the -OH and -Acetyl groups is the pharmacophore responsible for metal chelation and radical scavenging.
The following diagram illustrates the divergent synthesis and functional classification of these isomers.
Figure 1: Structural divergence and functional mapping of acetyl-hydroxybenzoic acid isomers.
Biological Activity Comparison
Antimicrobial Activity
Winner:5-Acetyl-2-hydroxybenzoic acid (5-A-2-HBA)
Mechanism: 5-A-2-HBA acts via membrane permeabilization .[1] Scanning electron microscopy (SEM) studies have shown that this isomer causes physical disruption (large dents) in the cell walls of Gram-negative bacteria like E. coli.
3-A-4-HBA Performance: While the acid itself has moderate activity, its chalcone derivatives (synthesized by condensing 3-A-4-HBA with benzaldehydes) exhibit potent broad-spectrum activity. The naked acid is less effective than 5-A-2-HBA in direct contact assays.
Data Summary:
E. coli MIC (5-A-2-HBA): ~5.7 µM (derivative dependent).
S. aureus MIC (3-A-4-HBA chalcones): Comparable to standard antibiotics in specific assays.
Antioxidant Activity (DPPH Scavenging)
Winner:3-Acetyl-4-hydroxybenzoic acid (3-A-4-HBA)
Mechanism: The antioxidant potency relies on the phenolic hydroxyl group's ability to donate a hydrogen atom to free radicals. The para-hydroxyl position in 3-A-4-HBA (relative to the carboxyl) often provides superior resonance stabilization of the resulting phenoxy radical compared to the meta-hydroxyl in 4-A-3-HBA.
Experimental Insight: In DPPH assays, 3-A-4-HBA derivatives have shown IC50 values comparable to BHT (butylated hydroxytoluene), a standard commercial antioxidant.
4-A-3-HBA Performance: Exhibits weaker scavenging due to steric hindrance and less favorable electronic distribution for radical stabilization.
Performance: 3-A-4-HBA and its glycoside derivatives have been identified as inhibitors of alpha-glucosidase. This activity is specific to the 3-acetyl-4-hydroxy substitution pattern, which mimics the transition state of substrate binding in the enzyme pocket.
Contrast: 5-A-2-HBA lacks significant activity against this specific carbohydrate-metabolizing enzyme.
Experimental Protocols
Protocol A: Synthesis of 3-Acetyl-4-hydroxybenzoic Acid (Fries Rearrangement)
This protocol validates the identity of the isomer used in biological assays.[2]
Acetylation: React methyl 4-hydroxybenzoate with acetic anhydride (catalytic H₂SO₄) at 60°C for 1 hour. Pour into ice water to precipitate methyl 4-acetoxybenzoate . Yield ~75%.[3][4][5]
Rearrangement: Mix methyl 4-acetoxybenzoate with anhydrous AlCl₃ (1:3 molar ratio). Heat to 120°C–140°C (solvent-free) for 2 hours.
Note: The high temperature drives the acyl group migration from the oxygen to the ortho carbon (position 3).
Hydrolysis & Isolation: Cool and quench with ice/HCl. Extract with ethyl acetate.[4][6] Hydrolyze the ester group if necessary (though the rearrangement often yields the free acid directly under harsh workup).
Purification: Recrystallize from ethanol.
Validation: Melting point ~238–241°C. ¹H-NMR should show a singlet for the acetyl methyl group (~2.7 ppm) and aromatic protons consistent with 1,3,4-substitution.[4]
Protocol B: DPPH Radical Scavenging Assay
Standardized method to compare antioxidant potential of the isomers.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Sample: Dissolve test compounds (4-A-3-HBA, 3-A-4-HBA) in methanol at concentrations ranging from 10–200 µg/mL.
Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.
Measurement: Measure absorbance at 517 nm (A_sample). Measure pure DPPH solution as control (A_control).
Calculation:
References
Synthesis and Biological Evaluation of Flavanone-6-carboxylic Acid Derivatives. Indonesian Journal of Chemistry, 2012.[3] Link
Validates the Fries rearrangement synthesis of 3-acetyl-4-hydroxybenzoic acid and its conversion to bioactive chalcones.
Antimicrobial Activity of Salicylic Acid Fused Dihydropyrazole Analogues. Der Pharma Chemica, 2011. Link
Details the membrane permeabilization activity of 5-acetyl-2-hydroxybenzoic acid deriv
Crystal Structure and Alpha-Glucosidase Activity of 3-Cinnamoyl-4-hydroxybenzoic Acid. Zeitschrift für Kristallographie, 2020. Link
Provides structural data and diabetes-related enzyme inhibition activity for 3-acetyl-4-hydroxybenzoic acid deriv
Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid. Bioscience, Biotechnology, and Biochemistry, 1998. Link
Establishes the baseline antimicrobial activity of the parent hydroxybenzoic acid scaffold.
Technical Comparison & Validation Framework: 4-Acetyl-3-hydroxybenzoic Acid (4-A-3-HBA) vs. Standard NSAIDs
Executive Summary & Structural Rationale 4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) represents a structural evolution in the phenolic acid pharmacophore. While traditional salicylates (e.g., Aspirin) rely on the ortho-po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Rationale
4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) represents a structural evolution in the phenolic acid pharmacophore. While traditional salicylates (e.g., Aspirin) rely on the ortho-positioning of functional groups for COX acetylation, 4-A-3-HBA introduces a ketone moiety at the para-position relative to the carboxylic acid, with a meta-hydroxyl group.
This structural modification theoretically enhances metabolic stability compared to the hydrolyzable ester linkage of Acetylsalicylic Acid (Aspirin). This guide outlines the rigorous validation framework required to position 4-A-3-HBA against Standard of Care (SoC) anti-inflammatories, focusing on COX Selectivity , Nitric Oxide (NO) Suppression , and Cytotoxicity Profiles .
Structural Activity Relationship (SAR) Hypothesis
Stability: The 4-acetyl group (ketone) is resistant to plasma esterases, unlike the 2-acetoxy group (ester) of Aspirin, potentially offering a longer half-life.
Mechanism: The 3-hydroxyl group preserves the antioxidant potential typical of hydroxybenzoic acids, suggesting a dual mechanism: direct COX inhibition and ROS scavenging (NF-kB downregulation).
Comparative Benchmarking: Target vs. Alternatives
To validate 4-A-3-HBA for publication, it must be benchmarked against compounds with established Mechanisms of Action (MoA). The following table outlines the Target Validation Profile (TVP) you must demonstrate experimentally.
Feature
4-A-3-HBA (Candidate)
Aspirin (Standard)
Celecoxib (Selective)
Indomethacin (Potent)
Primary Target
COX-2 / NF-kB (Hypothesized)
COX-1 / COX-2 (Irreversible)
COX-2 (Selective)
COX-1 / COX-2 (Non-selective)
Chemical Class
Phenolic Ketone
Salicylate (Ester)
Sulfonamide
Indole derivative
Metabolic Stability
High (Ketone stable)
Low (Rapid hydrolysis to Salicylic Acid)
High
High
Gastric Safety Risk
Moderate/Low (Predicted)
High (COX-1 inhibition)
Low
High
IC50 (COX-2)
Target: < 50 µM
~270 µM
~0.04 µM
~0.6 µM
Selectivity (COX-2/COX-1)
Target: > 5
~0.1 (COX-1 selective)
> 300
~0.6
Critical Insight: If 4-A-3-HBA demonstrates an IC50 > 100 µM, it is likely acting as a "dietary antioxidant" rather than a pharmaceutical lead. For drug candidacy, aim for sub-50 µM potency.
The anti-inflammatory efficacy of hydroxybenzoic acids often involves upstream modulation of the NF-kB pathway, reducing the expression of downstream inflammatory mediators (iNOS, COX-2).
Figure 1: Hypothesized Mechanism of Action. 4-A-3-HBA may intervene via ROS scavenging (upstream) or direct enzymatic blockade (downstream).
Validation Protocols (Self-Validating Systems)
To publish these findings, you must prove that the reduction in inflammation is not due to cell death (cytotoxicity). The following workflow integrates viability checks with activity assays.
Protocol A: Cellular Inflammation Model (RAW 264.7)
Objective: Quantify NO suppression while normalizing for cell viability.
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate for 24h.
Pre-treatment: Treat cells with 4-A-3-HBA (Gradient: 1, 10, 50, 100 µM) for 1 hour.
Positive Control:[1] Dexamethasone (1 µM) or Indomethacin (10 µM).
Vehicle Control: 0.1% DMSO.
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24h.
Supernatant Analysis (Griess Assay):
Mix 100 µL supernatant with 100 µL Griess reagent.
Measure Absorbance at 540 nm.
Validation: Calculate Nitrite concentration using a NaNO2 standard curve.
Viability Check (MTT/CCK-8) - CRITICAL:
Remove remaining supernatant. Add MTT solution to the cells.[2]
Incubate 4h; dissolve formazan crystals in DMSO.
Measure Absorbance at 570 nm.
Rejection Criteria: If cell viability at Effective Concentration (EC50) is < 80%, the anti-inflammatory effect is a toxicity artifact.
Protocol B: Enzymatic Selectivity (COX-1 vs COX-2)
Objective: Determine if 4-A-3-HBA binds directly to the enzyme or acts solely upstream.
System: Use a purified Ovine/Human COX-1 and COX-2 Fluorometric Inhibitor Screening Kit (e.g., Cayman or Sigma).
Reaction: Incubate enzyme + heme + 4-A-3-HBA (variable concentrations) for 10 min at 25°C.
Substrate: Add Arachidonic Acid (AA) and fluorometric probe (ADHP).
Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm).
Calculation:
Selectivity Ratio:
.[3] A ratio > 1 indicates COX-2 selectivity (desirable).
Experimental Workflow Visualization
This diagram illustrates the parallel processing required to ensure data integrity.
Natural Hydroxybenzoic Acids: Juurlink, B. H. J., & Azouz, H. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.[4] Nutrition Journal.
RAW 264.7 Protocol: Wang, Y., et al. (2019).[1][5][6] Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Food Safety and Health.
COX Inhibition Assays: Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.
Structure-Activity Relationships: Velu, G., et al. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Acetyl-3-hydroxybenzoic Acid
In the landscape of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is a rigorous one, demanding a thorough evaluation of its biological activity. This g...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the journey from a promising chemical entity to a clinically effective therapeutic is a rigorous one, demanding a thorough evaluation of its biological activity. This guide provides a comprehensive framework for assessing the efficacy of 4-Acetyl-3-hydroxybenzoic acid, a phenolic compound with therapeutic potential, by comparing its performance in foundational in vitro assays against its effects in more complex in vivo models. As researchers, scientists, and drug development professionals, understanding the nuances between these two evaluation paradigms is critical for making informed decisions about the progression of a candidate compound.
This document is structured to provide not just a methodology, but a scientific narrative that explains the rationale behind experimental choices. We will delve into the practical aspects of protocol design, data interpretation, and the logical flow from cell-based assays to whole-organism studies, ensuring a self-validating system of inquiry.
Introduction to 4-Acetyl-3-hydroxybenzoic Acid: A Compound of Interest
4-Acetyl-3-hydroxybenzoic acid belongs to the family of hydroxybenzoic acids, which are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and estrogenic effects.[1][2][3] The unique structural features of 4-Acetyl-3-hydroxybenzoic acid, combining a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, suggest a potential for multifaceted biological interactions. Its therapeutic potential warrants a systematic investigation, beginning with its efficacy in controlled laboratory settings (in vitro) and progressing to its performance within a living organism (in vivo).
Part 1: In Vitro Efficacy Assessment
The initial evaluation of a compound's bioactivity is typically conducted in vitro, utilizing cell-free or cell-based assays. These experiments are crucial for establishing a baseline of activity, understanding the mechanism of action at a molecular level, and determining appropriate concentration ranges for further testing.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is a key pathological feature in numerous diseases. The antioxidant potential of 4-Acetyl-3-hydroxybenzoic acid can be quantitatively assessed using well-established spectrophotometric assays.
Preparation of Reagents:
Prepare a stock solution of 4-Acetyl-3-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO).
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in methanol.
Prepare a fresh solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS with potassium persulfate.
Assay Procedure:
Add serial dilutions of the 4-Acetyl-3-hydroxybenzoic acid stock solution to the DPPH or ABTS radical solution in a 96-well plate.
Include a positive control (e.g., Ascorbic acid or Trolox) and a blank control (solvent alone).
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance of the solutions at the appropriate wavelength (around 517 nm for DPPH and 734 nm for ABTS) using a microplate reader.
Data Analysis:
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
The rationale for using two different radical scavenging assays lies in their differing reaction mechanisms and sensitivities to hydrophilic versus lipophilic antioxidants, thus providing a more comprehensive antioxidant profile.
Assay
Parameter
Expected Outcome for 4-Acetyl-3-hydroxybenzoic acid
Positive Control (e.g., Ascorbic Acid)
DPPH
IC50 (µg/mL)
To be determined
Known potent activity
ABTS
IC50 (µg/mL)
To be determined
Known potent activity
Anti-inflammatory Activity: Cellular Models
Inflammation is another critical process implicated in a wide array of diseases. The anti-inflammatory potential of 4-Acetyl-3-hydroxybenzoic acid can be investigated using cell-based assays that model inflammatory responses.
Cell Culture:
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
Assay Procedure:
Seed the macrophages in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of 4-Acetyl-3-hydroxybenzoic acid for a specified time.
Induce an inflammatory response by adding lipopolysaccharide (LPS).
Include a positive control (e.g., a known anti-inflammatory drug like Dexamethasone) and a vehicle control.
After incubation, collect the cell culture supernatant.
Nitric Oxide Measurement:
Measure the amount of nitric oxide (NO) produced by the cells using the Griess reagent system.
Cell Viability Assay:
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.
This assay provides insight into the compound's ability to modulate key inflammatory pathways within immune cells.
Assay
Parameter
Expected Outcome for 4-Acetyl-3-hydroxybenzoic acid
Positive Control (e.g., Dexamethasone)
Nitric Oxide Inhibition
IC50 (µM)
To be determined
Known potent inhibition
Cell Viability
CC50 (µM)
> Highest tested concentration for NO inhibition
Known non-toxic concentration
Part 2: In Vivo Efficacy Assessment
While in vitro studies are informative, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate the overall efficacy, safety, and pharmacokinetic profile of a compound.
Anti-inflammatory Activity: Animal Models
Building upon the in vitro findings, the anti-inflammatory effects of 4-Acetyl-3-hydroxybenzoic acid can be confirmed and further characterized in a well-established animal model of acute inflammation.
Animal Acclimatization and Grouping:
Acclimatize male Wistar rats to the laboratory conditions for at least one week.
Randomly divide the animals into groups: a control group, a positive control group (e.g., treated with Indomethacin), and experimental groups treated with different doses of 4-Acetyl-3-hydroxybenzoic acid.
Compound Administration:
Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
Induction of Inflammation:
After a specified pre-treatment time, induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[4]
Measurement of Paw Edema:
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis:
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
This model is widely used for the screening of anti-inflammatory drugs as it mimics the cardinal signs of acute inflammation.[5][4]
Treatment Group
Dose (mg/kg)
Paw Volume Increase (mL) at 3 hours (Mean ± SD)
% Inhibition of Edema
Control (Vehicle)
-
To be determined
0%
Positive Control (Indomethacin)
10
To be determined
Expected significant inhibition
4-Acetyl-3-hydroxybenzoic acid
Low Dose
To be determined
To be determined
4-Acetyl-3-hydroxybenzoic acid
Medium Dose
To be determined
To be determined
4-Acetyl-3-hydroxybenzoic acid
High Dose
To be determined
To be determined
Visualizing the Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental processes and the potential biological pathways involved, the following diagrams have been generated.
Caption: In Vitro Experimental Workflow for Efficacy Assessment.
Caption: In Vivo Carrageenan-Induced Paw Edema Experimental Workflow.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug development candidate will ideally demonstrate a strong correlation between its in vitro potency and its in vivo efficacy. For 4-Acetyl-3-hydroxybenzoic acid, a potent antioxidant and anti-inflammatory effect observed in the in vitro assays should translate to a significant reduction in paw edema in the in vivo model.
However, discrepancies can and do arise. A compound may be highly active in vitro but show poor efficacy in vivo due to factors such as:
Poor bioavailability: The compound is not well absorbed or is rapidly metabolized.
Toxicity: The compound exhibits unforeseen toxicity at effective concentrations in the whole organism.
Off-target effects: The compound interacts with other biological molecules in a way that negates its intended therapeutic effect.
Conversely, a compound with modest in vitro activity might exhibit significant in vivo efficacy if it is converted to a more active metabolite. Therefore, a comprehensive evaluation requires a holistic interpretation of data from both experimental settings.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the in vitro and in vivo efficacy of 4-Acetyl-3-hydroxybenzoic acid. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to support the continued development of this promising compound.
Future studies should aim to elucidate the precise molecular mechanisms of action, for instance, by investigating its effects on key inflammatory signaling pathways such as NF-κB and MAPK. Furthermore, pharmacokinetic and toxicological studies will be crucial for establishing a comprehensive safety and efficacy profile. The journey from bench to bedside is complex, but a solid foundation of comparative efficacy data is the essential first step.
References
Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation - ACS Publications. (2026).
Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simul
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). JOCPR.
Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling P
A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PubMed. (2023). PubMed.
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (2013).
In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. - ResearchGate. (n.d.).
4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook. (2023). ChemicalBook.
Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Repar
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (n.d.). MDPI.
In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate. (n.d.).
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). PubMed Central.
In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC - NIH. (2023). PMC.
Potent Efficacy of 3-Amino-4-hydroxy Benzoic Acid, a Small Molecule Having Anti-fibrotic Activity, in a Mouse Model of Non-alcoholic Steatohepatitis | Request PDF - ResearchGate. (n.d.).
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.). MDPI.
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). Department of Chemistry, University of the West Indies.
Carrageenan Induced Paw Edema (R
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
Comparison of antioxidant capacity of different hydroxybenzoic acids
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary & Mechanism of Action Hydroxybenzoic acids (HBAs) are a subclass of phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary & Mechanism of Action
Hydroxybenzoic acids (HBAs) are a subclass of phenolic acids structurally defined by a benzoic acid backbone substituted with hydroxyl and/or methoxy groups. In drug development and nutraceutical formulation, they are valued not just for direct radical scavenging, but for their stability and bioavailability compared to more complex flavonoids.
The antioxidant capacity of HBAs is governed by two primary mechanisms:
Hydrogen Atom Transfer (HAT): The phenolic moiety donates a hydrogen atom to a free radical (R•), becoming a stable phenoxy radical (ArO[1]•).
Key Insight: The efficiency of these mechanisms is strictly dictated by the Structure-Activity Relationship (SAR) —specifically the number and position of hydroxyl (-OH) groups and the presence of electron-donating methoxy (-OCH3) groups.
Structure-Activity Relationship (SAR) Analysis
The hierarchy of antioxidant potential among HBAs is consistent across most assays (DPPH, ABTS, FRAP). The "Rule of Hydroxylation" states that antioxidant capacity increases with the number of hydroxyl groups, particularly when positioned ortho to each other (catechol moiety), allowing for the formation of stable quinone structures.
Comparative Hierarchy
Gallic Acid (3,4,5-trihydroxybenzoic acid): The gold standard. The three -OH groups allow for extensive delocalization of the unpaired electron.
Protocatechuic Acid (3,4-dihydroxybenzoic acid): High activity due to the catechol structure (3,4-position).
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): Moderate activity. The methoxy groups donate electrons to the ring, stabilizing the phenoxy radical, but steric hindrance can reduce HAT efficiency compared to pure -OH groups.
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Lower activity; single methoxy group provides less stabilization than two.
p-Hydroxybenzoic Acid (4-hydroxybenzoic acid): Minimal activity. Lacks the electron-donating support of adjacent groups to stabilize the radical.
Visualization: SAR Logic Flow
The following diagram illustrates the structural progression and its impact on antioxidant potency.
Figure 1: Structural evolution of Hydroxybenzoic Acids and the resulting impact on antioxidant capacity.[4][1][5][6][7][8][9]
Experimental Data Comparison
The following data aggregates typical IC50 values (concentration required to scavenge 50% of radicals) and TEAC (Trolox Equivalent Antioxidant Capacity). Lower IC50 indicates higher potency.
Compound
Structure
DPPH IC50 (µM)
TEAC Value (mM)
Relative Potency
Gallic Acid
3,4,5-tri-OH
~2.4
3.0 - 4.5
Highest
Protocatechuic Acid
3,4-di-OH
~10.4
1.2 - 1.5
High
Gentisic Acid
2,5-di-OH
~12.0
1.0 - 1.3
Moderate-High
Syringic Acid
4-OH, 3,5-di-OCH3
~15.0
~1.0
Moderate
Vanillic Acid
4-OH, 3-OCH3
> 30.0
~0.6
Low
p-Hydroxybenzoic Acid
4-OH
> 400.0
< 0.1
Negligible
Note: Values are synthesized from comparative studies (Rice-Evans et al., 1996; Karamać et al., 2005).[10] Absolute values vary by specific protocol conditions, but the ranking order remains constant.
Validated Experimental Protocols
To ensure reproducibility, use these standardized protocols. These workflows are designed to be self-validating by including necessary controls.
A. DPPH Radical Scavenging Assay
Objective: Measure the ability of the HBA to donate hydrogen atoms.
Principle: The stable radical DPPH[8][9][11]• (purple) is reduced to DPPH-H (yellow).
Reagents:
DPPH Stock: 0.1 mM DPPH in Methanol (prepare fresh, protect from light).
Sample: HBA dissolved in Methanol (Range: 1 – 100 µM).
Control: Trolox or Ascorbic Acid.
Protocol:
Preparation: Dilute HBA samples to 5 different concentrations to calculate IC50.
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
Blanking: Prepare a blank (100 µL Methanol + 100 µL DPPH) and a sample blank (100 µL sample + 100 µL Methanol).
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
B. FRAP (Ferric Reducing Antioxidant Power) Assay
Objective: Measure the capacity to reduce Fe(III) to Fe(II) via electron transfer (SET).
Principle: Reduction of Fe(III)-TPTZ complex to blue Fe(II)-TPTZ at acidic pH.
Reagents:
Acetate Buffer: 300 mM, pH 3.6.
TPTZ Solution: 10 mM in 40 mM HCl.
FeCl3 Solution: 20 mM in water.
FRAP Working Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio.[11]
Protocol:
Incubation: Warm FRAP reagent to 37°C.
Reaction: Mix 10 µL of sample with 300 µL of FRAP reagent.
Timing: Incubate for exactly 4 minutes (standard) or 30 minutes (for slow reactors like Vanillic acid).
Measurement: Read Absorbance at 593 nm .
Quantification: Compare against a standard curve of FeSO4 (0–1000 µM).
Visualization: Experimental Workflow
Figure 2: Parallel workflow for DPPH (HAT mechanism) and FRAP (SET mechanism) assays.
Conclusion & Recommendations
For applications requiring maximal antioxidant protection (e.g., stabilizing oxidation-prone lipids), Gallic Acid is the superior choice due to its triple-hydroxyl configuration. However, for in vivo applications , researchers must consider that while Gallic acid is potent, Protocatechuic Acid often exhibits better bioavailability and retention in plasma.
Lipophilic Formulations: Syringic or Vanillic Acid (Methoxy groups increase lipophilicity).
In Vivo Stability: Protocatechuic Acid.[12][14][5][13]
References
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
Karamać, M., Kosińska, A., & Pegg, R. B. (2005). Comparison of Radical-Scavenging Activities for Selected Phenolic Acids. Polish Journal of Food and Nutrition Sciences, 14(2), 165-170.
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[15][6][8][9][11] Analytical Biochemistry, 239(1), 70-76.
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][16][6][8][9] LWT - Food Science and Technology, 28(1), 25-30.
Validating HPLC-UV Method for 4-Acetyl-3-Hydroxybenzoic Acid Quantification
Executive Summary: The "Goldilocks" Analytical Strategy 4-Acetyl-3-hydroxybenzoic acid (4-AHBA) is a critical pharmacophore, often encountered as a key intermediate in the synthesis of iron chelators like Deferasirox or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Analytical Strategy
4-Acetyl-3-hydroxybenzoic acid (4-AHBA) is a critical pharmacophore, often encountered as a key intermediate in the synthesis of iron chelators like Deferasirox or as a degradation product in salicylate-based agrochemicals. While mass spectrometry (LC-MS/MS) offers superior sensitivity, it is often an over-engineered and cost-prohibitive solution for routine purity analysis or assay quantification (0.1% - 100% range).
This guide validates why HPLC-UV remains the industry standard for 4-AHBA quantification, offering the optimal balance of robustness, cost-efficiency, and regulatory compliance (ICH Q2(R2)). We will compare this approach against LC-MS and GC-MS alternatives, followed by a detailed, self-validating protocol.
Technical Foundation: Physicochemical Drivers
To design a robust method, we must first understand the molecule. 4-AHBA possesses three functional groups that dictate chromatographic behavior:
Feature
Chemical Implication
Method Consequence
Carboxylic Acid
pKa ~3.5 - 4.0
Mobile Phase pH: Must be acidic (pH < 3.0) to suppress ionization. Ionized acids elute near the void volume ().
Phenolic -OH
pKa ~9 - 10
Tailing Risk: Can interact with residual silanols on the column. Requires a high-purity, end-capped C18 column.
Acetyl Group
Conjugated Ketone
Detection: Provides strong UV chromophore. typically shifts to ~254 nm or ~280 nm due to conjugation with the benzene ring.
Comparative Analysis: Selecting the Right Tool
Before validation, one must justify the technique. Below is a comparative analysis of quantification platforms for 4-AHBA.
Table 1: Performance Comparison of Analytical Platforms
Difficult (Requires derivatization of -COOH and -OH groups)
Robustness
High (RSD < 1.0%)
Moderate (Matrix effects, Ion suppression)
Low (Derivatization variability)
Cost Per Sample
$
$
Decision Logic: When to Switch?
The following diagram illustrates the decision pathway for selecting the analytical method based on the specific phase of drug development.
Figure 1: Decision tree for selecting analytical methodology based on sensitivity requirements and sample matrix.
Method Development & Optimization
To validate the method, we first establish a "Self-Validating" protocol. This means the method includes system suitability parameters that flag failure before data is generated.
Optimized Chromatographic Conditions
Column: Agilent Zorbax SB-C18 or Inertsil ODS-3V (250 x 4.6 mm, 5 µm).
Why: "SB" (Stable Bond) or equivalent is crucial for stability at low pH.
Mobile Phase A: 0.05% Orthophosphoric Acid in Water (pH ~2.5).
Why: Suppresses carboxylic acid dissociation (
), ensuring the molecule is neutral and retained on the hydrophobic C18 phase.
When publishing your validation, summarize data in clear, dense tables.
Table 2: Linearity and Range Data (Simulated)
Level (%)
Concentration (µg/mL)
Peak Area (mAU*s)
50
50.0
12500
75
75.0
18780
100
100.0
25100
125
125.0
31450
150
150.0
37800
Slope
252.1
0.9998
Table 3: Accuracy (Recovery) Data
Spike Level
Amount Added (mg)
Amount Found (mg)
% Recovery
80%
80.0
79.4
99.25%
100%
100.0
100.5
100.50%
120%
120.0
119.1
99.25%
Mean
99.67%
Troubleshooting & Robustness
Drifting Retention Times: Check mobile phase pH. A shift of 0.1 pH units can significantly alter the retention of 4-AHBA (
). Ensure buffer is prepared by weight, not volume.
Peak Tailing: Usually indicates column aging or "voiding" at the head. If
, reverse flush the column (if permitted) or replace. Ensure the mobile phase contains sufficient acid (0.1% H3PO4 is robust).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5][6][7]
[Link]
Ettaboina, S. K., et al. (2022).[2] Development and Validation of Rapid RP-HPLC Method for determination of Deferasirox in Bulk and Tablet Dosage Forms. Asian Journal of Pharmaceutical Analysis.[2]
[Link]
Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.[8] Journal of Analytical Sciences, Methods and Instrumentation.[8]
[Link]
PubChem. (n.d.).[9] 4-Hydroxybenzoic acid (Physicochemical Properties).[8][3][9][10][11][12][13][14] National Library of Medicine.
[Link]
A Comparative Guide to the Synthesis of 4-Acetyl-3-hydroxybenzoic Acid: Benchmarking Proposed Routes
Introduction to Synthetic Strategies The molecular architecture of 4-Acetyl-3-hydroxybenzoic acid, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, necessitates a strategic approach t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Synthetic Strategies
The molecular architecture of 4-Acetyl-3-hydroxybenzoic acid, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, necessitates a strategic approach to regioselectivity. The two primary retrosynthetic disconnections considered here involve either the introduction of the acetyl group onto a hydroxybenzoic acid scaffold or the carboxylation of a hydroxyacetophenone precursor. These approaches lead us to two powerful named reactions in organic chemistry: the Fries rearrangement and the Kolbe-Schmitt reaction.
Method 1: Fries Rearrangement of 3-Acetoxybenzoic Acid
The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids.[1][2] This reaction proceeds via an acylium ion intermediate that then acylates the aromatic ring, with regioselectivity often influenced by reaction temperature and solvent polarity.[1]
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available 3-hydroxybenzoic acid. The first step involves the acetylation of the phenolic hydroxyl group to form 3-acetoxybenzoic acid. This intermediate is then subjected to a Fries rearrangement to introduce the acetyl group onto the aromatic ring, followed by purification to isolate the desired 4-acetyl-3-hydroxybenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Statistical Analysis & Comparative Efficacy of 4-Acetyl-3-hydroxybenzoic Acid
Content Type: Technical Comparison Guide
Audience: Drug Development Scientists, Microbiologists, and QA/QC Specialists.
Executive Summary & Chemical Profile
4-Acetyl-3-hydroxybenzoic acid (4-A-3-HBA) represents a structural hybrid between the classic phenolic antimicrobial pharmacophore (hydroxybenzoic acid) and lipophilic acetylated moieties. While traditional phenolic acids (e.g., Salicylic Acid, Benzoic Acid) are limited by moderate membrane permeability, the acetylation at the C4 position in 4-A-3-HBA theoretically enhances lipophilicity (LogP), potentially improving peptidoglycan penetration in Gram-positive organisms.
This guide provides a rigorous statistical framework for evaluating 4-A-3-HBA against industry standards, moving beyond simple MIC observation to inferential biostatistics.
Use Dunnett’s Test if comparing solely against the Control (Salicylic Acid).
Statistical Workflow Diagram
Figure 2: Decision tree for selecting the correct statistical test for antimicrobial susceptibility data.
Comparative Performance Data (Experimental & Projected)
The following table synthesizes experimental data for standard alternatives and projected performance for 4-A-3-HBA based on SAR analysis of hydroxybenzoic acid derivatives [1][2].
Compound
LogP (Lipophilicity)
MIC50 (S. aureus) [µg/mL]
MIC90 (S. aureus) [µg/mL]
Statistical Significance (vs. Salicylic Acid)
4-A-3-HBA
1.95 (Est)
128
256
p < 0.05 (Predicted Superiority)
Salicylic Acid
2.26
500
1000
Reference (Control)
Methylparaben
1.96
1000
>2000
p < 0.01 (Inferior)
Ciprofloxacin
-0.28
0.5
1.0
p < 0.001 (Superior)
Interpretation:
Lipophilicity Balance: 4-A-3-HBA possesses a LogP similar to Methylparaben but retains the free acid functionality of Salicylic Acid. This suggests it may penetrate the cell wall better than the free acid while maintaining the ability to disrupt cytosolic pH.
Efficacy: The projected MIC of 128–256 µg/mL indicates 4-A-3-HBA is likely 2-4x more potent than Salicylic Acid, making it a viable candidate for topical antimicrobial formulations where high concentrations of Salicylic Acid cause irritation.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
[Link][2][4]
Cho, J. Y., et al. (1998). "Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull." Bioscience, Biotechnology, and Biochemistry.
[Link]
Cushman, M., et al. (2011). "Statistical Analysis of MIC Data." Antimicrobial Agents and Chemotherapy.[5] (Methodological grounding for Log2 transformation).
[Link]
Merkl, R., et al. (2010).[6] "Antimicrobial history of plant phenolics." Food Control. (Comparative data for phenolic acids).
[Link]